Metronidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Record name | METRONIDAZOLE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | metronidazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Metronidazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69198-10-3 (mono-hydrochloride) | |
| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |
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DSSTOX Substance ID |
DTXSID2020892 | |
| Record name | Metronidazole | |
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Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992), Solid | |
| Record name | METRONIDAZOLE | |
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| Record name | Metronidazole | |
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Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide, In water, 11,000 mg/L at 25 °C, 5.92e+00 g/L | |
| Record name | SID855672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | METRONIDAZOLE | |
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Color/Form |
Cream-colored crystals, WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |
CAS No. |
443-48-1, 56010-45-8 | |
| Record name | METRONIDAZOLE | |
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| Record name | Metronidazole | |
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| Record name | 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, radical ion(1-) | |
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| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |
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| Record name | Metronidazole | |
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| Record name | Metronidazole | |
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| Record name | Metronidazole | |
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| Record name | METRONIDAZOLE | |
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| Record name | Metronidazole | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
316 to 320 °F (NTP, 1992), 158-160 °C, 160 °C | |
| Record name | METRONIDAZOLE | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanisms of Action at the Molecular and Cellular Level
Prodrug Activation and Reductive Biotransformation
The activation of metronidazole (B1676534) is a critical step in its mechanism of action and is intrinsically linked to the metabolic pathways of susceptible organisms. nih.govoup.com
Role of Ferredoxin and Flavodoxin in Nitro Group Reduction
This compound enters the microbial cell via passive diffusion. europeanreview.orgoup.com Once inside, the drug's nitro group undergoes reduction. This process is efficiently carried out by low redox potential electron transport proteins, such as ferredoxin and flavodoxin, which are characteristic of anaerobic and microaerophilic organisms. drugbank.comnih.govnih.gov These proteins donate electrons to the nitro group of this compound, a process that is highly effective in the low-redox environment of these microbes. europeanreview.orgnih.gov The enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) is a key component in this pathway, driving the reductive activation. oup.com
Oxygen Tension Dependence of Activation
The activation of this compound is highly dependent on the oxygen concentration in the environment. oup.comwikipedia.org In the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent compound, a process known as "futile cycling." oup.comoup.com This regeneration of the inactive form of the drug effectively inhibits its cytotoxic effects. oup.com Consequently, this compound shows little to no activity against aerobic bacteria and host cells, which have higher oxygen levels and lack the necessary low-redox potential proteins for efficient drug activation. nih.govwikipedia.org However, under low oxygen or anaerobic conditions, the activation process proceeds efficiently, leading to the accumulation of toxic radicals and subsequent cell death. microbiologyresearch.orgnih.gov
Interaction with Microbial Deoxyribonucleic Acid (DNA)
The primary target of the activated this compound metabolites is the microbial DNA. auctoresonline.orgnih.gov
DNA Strand Breakage and Helical Structure Disruption
The reactive nitro radicals and other cytotoxic intermediates generated from this compound activation interact with microbial DNA, causing significant damage. frontiersin.orgpatsnap.com This interaction leads to single- and double-strand breaks in the DNA, as well as destabilization and disruption of the DNA's helical structure. nih.govpatsnap.commsdmanuals.com Some studies have shown that reductively activated metabolites of this compound can cause GC to CG transversions in plasmids. oup.com
Formation of DNA Adducts
The interaction of activated this compound with DNA is a critical aspect of its cytotoxic effect. Following reductive activation, this compound is converted into reactive intermediates, including a short-lived nitroso free radical. ncats.iotruemeds.in These reactive species are capable of interacting with DNA, leading to a cascade of damaging events.
The formation of covalent bonds between this compound metabolites and DNA has been reported. researchgate.net These interactions, or adducts, can disrupt the normal structure and function of the DNA molecule. europeanreview.org Specifically, studies have shown that these adducts can lead to single and double-strand breaks in the DNA, particularly in AT-rich regions. europeanreview.org Furthermore, the formation of GC to CG transversions has been observed. oup.com
While the direct damage to DNA is a significant contributor to this compound's efficacy, the extent to which it directly causes cell death is a subject of ongoing research. Some studies suggest that the frequency of DNA adduct formation might be too low to be the sole cause of cytotoxicity. oup.com Instead, it is proposed that the damage to DNA indirectly inhibits DNA synthesis and repair mechanisms, contributing to cell death. oup.comnih.gov The interaction of reduced this compound with DNA ultimately leads to the inhibition of nucleic acid synthesis and degradation of existing DNA. ncats.iotruemeds.in
Inhibition of Protein Synthesis
This compound's cytotoxic effects extend beyond direct DNA damage to include the inhibition of protein synthesis. This is considered a downstream effect of the initial reductive activation and interaction with cellular macromolecules. The precise mechanisms are not fully elucidated, but it is understood that by interacting with DNA and causing strand breakage, this compound disrupts the template for transcription, thereby inhibiting the synthesis of RNA. nih.govidstewardship.com
Furthermore, some research suggests that metabolites of this compound can bind to RNA, which would directly interfere with the process of translation and protein synthesis. europeanreview.org The disruption of protein synthesis is a critical blow to the cell, as it halts the production of enzymes and structural proteins necessary for survival, ultimately leading to cell death. nih.govidstewardship.com It has been noted that in some bacteria, RNA and protein synthesis continued at linear rates even after significant exposure to this compound, suggesting that the inhibition of protein synthesis may not be the primary or most rapid mechanism of cell killing in all susceptible organisms. oup.com
Cellular and Molecular Targets in Susceptible Organisms
The selective toxicity of this compound towards anaerobic and microaerophilic organisms is a result of the unique metabolic pathways present in these organisms, which are absent in aerobic cells. These pathways involve specific enzymes and electron transport proteins that are capable of reducing the nitro group of this compound, a critical step for its activation.
Pyruvate-Ferredoxin Oxidoreductase (PFOR)
A key enzyme in the activation of this compound is Pyruvate-Ferredoxin Oxidoreductase (PFOR). asm.org This iron-sulfur protein is a central component of the energy metabolism in many anaerobic organisms. asm.org PFOR catalyzes the oxidative decarboxylation of pyruvate to produce acetyl-CoA. asm.org In this process, electrons are transferred to an electron acceptor, typically ferredoxin. asm.orgmdpi.com
The reduced ferredoxin has a sufficiently low redox potential to donate an electron to the nitro group of this compound, thereby activating it. asm.orgmdpi.com This reduction of this compound creates a concentration gradient that facilitates the uptake of more of the drug into the cell. nih.govfda.gov The activity of PFOR is therefore directly linked to the susceptibility of an organism to this compound. uptodateonline.ir In some resistant organisms, a decrease in PFOR activity has been observed. uptodateonline.irasm.org
Other Electron Transport Proteins
Besides PFOR, other electron transport proteins with low redox potentials can also be involved in the reductive activation of this compound. These include other ferredoxins and flavodoxins. drugbank.comoup.com These proteins are essential components of various metabolic pathways in anaerobic organisms. Their ability to transfer electrons to this compound makes them crucial for the drug's activation. fda.govoup.com The specific electron transport proteins involved can vary between different species of bacteria and protozoa. oup.com
The presence of these low-redox-potential electron transport systems in anaerobic organisms, and their absence in most aerobic cells, explains the selective spectrum of this compound's activity. oup.com
Unelucidated Aspects of Cytotoxicity and Metabolism
Furthermore, the exact mechanisms by which this compound indirectly inhibits DNA synthesis and repair are not completely characterized. oup.com While the formation of DNA adducts is known to occur, the downstream signaling pathways and the specific enzymes that are inhibited are still areas of active research. oup.com The full scope of cellular targets for the activated drug and its metabolites has not been exhaustively mapped. ncats.io There is evidence to suggest that the initial cellular response to lethal concentrations of this compound may not be primarily due to DNA damage but rather to the immediate interaction of the activated drug with other biomolecules. ncats.io
Antimicrobial and Antiparasitic Efficacy: Advanced Research Perspectives
Efficacy Against Obligate Anaerobes
Metronidazole (B1676534) is highly effective against most obligate anaerobic bacteria, a characteristic that has established it as a crucial agent in treating anaerobic infections. bpac.org.nznih.gov While resistance among anaerobes has been documented, it remains relatively uncommon. bpac.org.nz
Gram-Negative Anaerobes (e.g., Bacteroides spp., Fusobacterium spp., Prevotella spp.)
This compound demonstrates potent activity against gram-negative anaerobes, which are frequently implicated in clinical infections. nih.govoup.com Species such as Bacteroides fragilis, Fusobacterium species, and Prevotella species are typically susceptible. nih.govdroracle.aioup.com
Research indicates that while resistance rates in the Bacteroides fragilis group have historically been low, there have been reports of increasing resistance in some regions. oup.comoup.com For instance, a UK study noted a rise in resistance from 1.9% in 1995 to 7.5% in 1998 among referred isolates. oup.comoup.com The primary mechanism of resistance in Bacteroides is often associated with the presence of nim genes, which encode a nitroimidazole reductase that deactivates the drug. oup.comasm.orgfrontiersin.org Studies have shown that the presence of nim genes can lead to high-level resistance upon exposure to this compound. asm.org Other resistance mechanisms in B. fragilis may include alterations in drug uptake, increased efflux pump activity, and enhanced DNA repair. fda.govnih.gov
**Interactive Data Table: this compound Susceptibility in *Bacteroides fragilis***
| Strain | This compound MIC (µg/mL) | Resistance Mechanism | Reference |
|---|---|---|---|
| B. fragilis 638R | 0.25 | Susceptible | frontiersin.org |
| B. fragilis 638R nimA | 1.5 | nimA gene | frontiersin.org |
| Resistant Isolates (UK, 1998) | >16 | Not specified | oup.com |
| Resistant Isolates (Multi-drug resistant) | >32 | nimJ gene | rsdjournal.org |
Gram-Positive Anaerobes (e.g., Clostridium spp., Peptostreptococcus spp.)
This compound is also effective against many gram-positive anaerobic bacteria, including Clostridium species and Peptostreptococcus species. nih.govdroracle.ai However, resistance may be encountered more frequently in these organisms compared to gram-negative anaerobes. nih.gov
In Clostridium difficile, this compound resistance has been reported, although susceptibility generally remains high. plos.org A meta-analysis found a pooled this compound resistance rate of 5.0% in hospitalized diarrheal patients with C. difficile infection. plos.org Some studies have indicated that resistance in C. difficile can be heterogeneous and may be selected for by prolonged exposure to the drug. nih.gov Resistance mechanisms in Clostridium can be linked to the presence of nim genes. oup.com
The susceptibility of Peptostreptococcus species to this compound can be variable, with some reports indicating resistance. medscape.comresearchgate.net One study noted that while this compound is highly effective against B. fragilis and Clostridium perfringens, it was only intermediately effective against anaerobic gram-positive cocci. researchgate.net
Interactive Data Table: this compound Resistance in Clostridium Species
| Species | Resistance Rate | Geographic Region/Study Population | Reference |
|---|---|---|---|
| C. difficile | 5.0% (pooled) | Hospitalized diarrheal patients (meta-analysis) | plos.org |
| C. perfringens | 21% | Saudi Arabia (mean percentage) | mdpi.com |
| C. difficile | 43% (10 of 23 isolates) | Foals with C. difficile-associated diarrhea | asm.org |
| C. difficile | 6.3% | Single institution over 8 years | nih.gov |
Efficacy Against Protozoan Parasites
This compound is a first-line treatment for several protozoan infections due to its high efficacy. nih.govbpac.org.nz
Trichomonas vaginalis
This compound is the primary treatment for trichomoniasis, an infection caused by Trichomonas vaginalis. nih.govnih.gov While generally effective, resistance is a growing concern, occurring in an estimated 4% to 10% of cases. nih.govcdc.gov Tinidazole (B1682380), another nitroimidazole, often shows better in vitro activity and may be effective against some this compound-resistant strains. cdc.govcontemporaryobgyn.net
Resistance in T. vaginalis can be low-level or high-level and is determined by the minimal lethal concentration (MLC) of the drug. contemporaryobgyn.net The mechanisms of resistance are not fully understood but are thought to involve alterations in the parasite's metabolic pathways. tandfonline.com In vitro studies have successfully induced this compound resistance in T. vaginalis strains. nih.gov
**Interactive Data Table: this compound Resistance in *Trichomonas vaginalis***
| Resistance Level | MLC (µg/mL) | Prevalence | Reference |
|---|---|---|---|
| Low-level | 50 | 4% - 10% of cases | cdc.govcontemporaryobgyn.net |
| Moderate-level | 100 - 200 | Not specified | contemporaryobgyn.net |
| High-level | ≥400 | Not specified | contemporaryobgyn.net |
| In vitro induced | 1 to 100 | Experimental | nih.gov |
Entamoeba histolytica
This compound is the drug of choice for treating amoebiasis, caused by Entamoeba histolytica. nih.govplos.orgfrontiersin.org It is effective against the trophozoite stage of the parasite. frontiersin.org Although clinical resistance has not been widely reported, laboratory studies have successfully induced this compound resistance in E. histolytica strains. plos.orgnih.govoup.com
Research into the mechanisms of induced resistance in E. histolytica has revealed several molecular changes. These include increased expression of iron-containing superoxide (B77818) dismutase (Fe-SOD) and peroxiredoxin, and decreased expression of ferredoxin 1 and flavin reductase. plos.orgnih.gov Unlike in some other parasites, a significant decrease in pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) activity is not a primary mechanism of resistance in E. histolytica. nih.govoup.comnih.gov
**Interactive Data Table: Molecular Changes in this compound-Resistant *Entamoeba histolytica***
| Altered Protein | Change in Expression | Implication in Resistance | Reference |
|---|---|---|---|
| Iron-containing superoxide dismutase (Fe-SOD) | Increased | Contributes to reduced drug susceptibility | nih.gov |
| Peroxiredoxin | Increased | Associated with resistance | nih.gov |
| Ferredoxin 1 | Decreased | Associated with resistance | plos.orgnih.gov |
| Flavin reductase | Decreased | Associated with resistance | plos.orgnih.gov |
| Pyruvate:ferredoxin oxidoreductase (PFOR) | Not substantially decreased | Not a primary resistance mechanism | nih.govoup.comnih.gov |
Giardia lamblia
This compound is a cornerstone in the treatment of giardiasis, caused by Giardia lamblia. nih.govnih.gov However, treatment failures occur in 10-20% of cases, and resistance can be induced in the laboratory. asm.org Despite this, clinically isolated this compound-resistant G. lamblia are rare. asm.org
The mechanism of action involves the reduction of this compound by parasitic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), leading to the formation of toxic radicals that damage the parasite's DNA. nih.gov Resistance can be associated with reduced PFOR activity. nih.gov Studies have shown that this compound has a cure rate of approximately 76.6% to over 90% depending on the treatment regimen. tandfonline.comresearchgate.net Small extracellular vesicles (sEVs) produced by resistant G. lamblia have been shown to transfer drug-resistance traits to susceptible parasites, indicating a novel mechanism of resistance spread. biorxiv.org
**Interactive Data Table: Efficacy of this compound against *Giardia lamblia***
| Study Type | Cure Rate | Notes | Reference |
|---|---|---|---|
| Meta-analysis | 76.6% (mean) | Varied dosages and durations | tandfonline.com |
| Randomized Controlled Trials | 75% - 100% | Complete clearance of protozoa | researchgate.net |
| Clinical Study (Children) | 87% | Compared to furazolidone (B1674277) (81.6%) | researchgate.net |
| Review | >90% | 5- to 7-day course | nih.gov |
Efficacy Against Microaerophilic Organisms (e.g., Helicobacter pylori)
This compound is a critical component in therapeutic regimens against the microaerophilic bacterium Helicobacter pylori, the primary causative agent of gastritis, peptic ulcer disease, and a recognized group 1 carcinogen for gastric adenocarcinoma. oup.com The efficacy of this compound against H. pylori is contingent on the reductive activation of its nitro group within the microbial cell. nih.govfrontiersin.org This process, however, differs from that in strictly anaerobic bacteria. In the microaerophilic environment that H. pylori inhabits, metabolites formed by a single-electron transfer can be readily re-oxidized, a process known as 'futile cycling'. tandfonline.com This cycling can generate toxic oxygen radicals. tandfonline.com
Advanced research has shown that H. pylori possesses an oxygen-insensitive NADPH nitroreductase (encoded by the rdxA gene) that facilitates the activation of this compound via a two-electron transfer, which circumvents the issue of futile cycling. tandfonline.com This activation leads to the production of highly reactive nitroso and hydroxylamine (B1172632) derivatives that cause DNA damage, including strand breakage, ultimately resulting in cell death. oup.comnih.govfrontiersin.org The activity of this compound is therefore dependent on the reduction of its nitro moiety to these cytotoxic compounds. nih.gov
However, the clinical efficacy of this compound is increasingly threatened by the development of resistance in H. pylori. nih.gov Resistance is primarily associated with mutations in the rdxA gene, which leads to its inactivation. nih.gov Research also suggests that inactivation of other genes encoding reductases, such as frxA (NADPH flavin oxidoreductase) and fdxB (a ferredoxin-like protein), can contribute to the resistant phenotype. nih.govfrontiersin.org Despite high rates of in vitro resistance, this compound-containing therapies can still show some clinical effectiveness, suggesting a complex relationship between laboratory findings and in vivo outcomes. bmj.com
In Vitro and In Vivo Susceptibility Studies
The determination of H. pylori's susceptibility to this compound is crucial for guiding treatment strategies and is performed using various in vitro and in vivo methods.
In vitro susceptibility testing is commonly conducted using methods such as agar (B569324) dilution, E-test (epsilometer test), disk diffusion, and broth microdilution. frontiersin.orgjmb.or.kr The agar dilution method is often considered the gold standard, though it is labor-intensive. frontiersin.org The E-test, which provides a direct minimum inhibitory concentration (MIC) value, has shown good correlation with agar dilution results. nih.gov Studies comparing these methods have found no significant differences between MICs defined by E-test and those by agar dilution. nih.gov The disk diffusion method is simpler and more economical but does not provide a direct MIC value and requires standardized interpretation criteria. jmb.or.krnih.gov Broth microdilution is less commonly used for H. pylori due to difficulties in growing the organism in liquid media. frontiersin.orgjmb.or.kr
In vivo studies, often using mouse models, are valuable for understanding the development of resistance and the efficacy of treatment regimens. nih.govnih.gov For instance, studies using the H. pylori SS1 mouse model have demonstrated that the organism readily acquires resistance to this compound in vivo. nih.govnih.gov These studies involve treating infected mice with this compound and subsequently culturing the bacteria from their stomachs to assess changes in susceptibility. nih.govnih.gov Such research has shown that prior exposure to this compound is associated with the failure of subsequent eradication therapies, highlighting the rapid emergence of resistance in a live host. nih.govnih.gov
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration of the drug that prevents visible growth of a microorganism. For this compound against H. pylori, the MIC breakpoint for resistance is typically defined as >8 µg/mL by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST). frontiersin.orgscielo.orgfrontiersin.org
Numerous studies have determined the MIC of this compound against clinical isolates of H. pylori, revealing wide variations in susceptibility and high rates of resistance globally. For example, a study in Singapore examining 61 strains found the MIC50 (the concentration inhibiting 50% of isolates) to be 2 mg/L and the MIC90 (the concentration inhibiting 90% of isolates) to be 256 mg/L. jmb.or.kr In a study of 38 strains from Venezuela, 63% were resistant to this compound (MIC >8 mg/L). scielo.org Research in Tehran, Iran, on 22 H. pylori strains reported MIC ranges from 8 to 512 µg/mL, with MIC50 and MIC90 values of 256 µg/mL and 512 µg/mL, respectively. brieflands.com These findings underscore the significant challenge posed by this compound resistance.
The following table summarizes MIC data for this compound against H. pylori from various studies.
| Study Location (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) (Breakpoint >8 µg/mL) | Reference |
| Iran (22) | 8 to 512 | 256 | 512 | 81.8 | brieflands.com |
| Singapore (61) | 0.016 to 256 | 2 | 256 | 36.0 | jmb.or.kr |
| Venezuela (38) | <0.016 to >256 | Not Reported | Not Reported | 63.0 | scielo.org |
| Colombia (79) | Not Reported | Not Reported | Not Reported | 81.0 | scielo.org.co |
| Iran | Not Reported | Not Reported | Not Reported | 60.4 | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
One study demonstrated that environmental factors, such as temperature, can influence MIC values. When a resistant H. pylori strain (NCTC 11637) was cultured at 41°C instead of the standard 37°C, the MIC for this compound decreased from >256 µg/mL to 8 µg/mL, indicating a reduction in resistance at a higher temperature. frontiersin.org
The bactericidal effect of this compound against H. pylori is concentration-dependent, meaning its efficacy increases with higher plasma concentrations of the drug. wjgnet.comnih.gov This contrasts with time-dependent antibiotics, where efficacy is related to the duration the concentration remains above the MIC. wjgnet.com The concentration-dependent nature of this compound suggests that achieving higher drug levels at the site of infection can overcome some levels of resistance and lead to more effective bacterial killing. ki.se
Research has explored this concentration- and time-dependent killing effect. For instance, a study investigating a novel compound, linolenic acid-metronidazole (Lla-Met), demonstrated this principle clearly. asm.org Against a this compound-resistant H. pylori strain, Lla-Met exhibited bactericidal activity in a concentration- and time-dependent manner. asm.org When the resistant strain was exposed to Lla-Met at 4 µg/mL and 8 µg/mL, the minimum bactericidal concentration (MBC) was reached in 3 hours and 2 hours, respectively. In contrast, exposure to a high concentration of standard this compound (32 µg/mL) did not achieve the MBC within 8 hours, highlighting the enhanced bactericidal activity of the modified compound. asm.org
The following table illustrates the time-kill dependency for the Linolenic Acid-Metronidazole compound against a resistant H. pylori strain.
| Compound | Concentration (µg/mL) | Time to Reach MBC (hours) | Bactericidal Effect | Reference |
| Linolenic Acid-Metronidazole | 4 | 3 | Yes | asm.org |
| Linolenic Acid-Metronidazole | 8 | 2 | Yes | asm.org |
| This compound | 32 | > 8 | No | asm.org |
This table is interactive. You can sort the columns by clicking on the headers.
This concentration-dependent activity is a key consideration in designing treatment regimens. Studies have shown that in areas with high this compound resistance, using higher doses of this compound can improve eradication rates for H. pylori infection. plos.org
Mechanisms of Metronidazole Resistance
Genetic Basis of Resistance
The development of metronidazole (B1676534) resistance is predominantly rooted in genetic modifications within the pathogen. These changes can be either spontaneous mutations in the existing chromosomal DNA or the acquisition of new genetic material from other resistant organisms.
Mutations within the bacterial or protozoan chromosome are a primary driver of this compound resistance. These mutations typically affect genes responsible for the activation of the this compound prodrug.
In Helicobacter pylori, resistance to this compound is most commonly associated with mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase. mdpi.comasm.orgresearchgate.net This enzyme is crucial for the reductive activation of this compound into its cytotoxic form. researchgate.net Inactivation of the RdxA protein, often through frameshift, nonsense, or missense mutations, is a principal cause of resistance. mdpi.comdovepress.com
Another gene, frxA, which encodes an NADPH flavin oxidoreductase, also plays a significant role. mdpi.comasm.org While mutations in frxA alone may not always confer high-level resistance, they can enhance resistance, particularly when they occur in conjunction with rdxA mutations. asm.orgasm.org Studies have shown that H. pylori isolates with mutations in both rdxA and frxA exhibit significantly higher levels of this compound resistance compared to those with a single gene mutation. asm.orgcabidigitallibrary.org The types of mutations observed include premature stop codons, nucleotide insertions/deletions, and amino acid substitutions that likely alter the function of these critical nitroreductases. dovepress.comcabidigitallibrary.org
Table 1: Common Gene Mutations in this compound-Resistant H. pylori
| Gene | Encoded Protein | Common Mutation Types | Impact on Resistance |
|---|---|---|---|
| rdxA | Oxygen-insensitive NADPH nitroreductase | Frameshift, nonsense, missense mutations, insertions/deletions. mdpi.comdovepress.com | Primary cause of this compound resistance. asm.orgresearchgate.net |
| frxA | NADPH flavin oxidoreductase | Premature stop codons, nucleotide substitutions. dovepress.comasm.org | Enhances resistance, especially with rdxA mutations. asm.orgasm.org |
The enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) is a key component in the metabolic pathways of many anaerobic organisms and is involved in the reductive activation of this compound. frontiersin.org In protozoan parasites like Giardia lamblia and in bacteria such as Clostridioides difficile, decreased activity of PFOR is linked to this compound resistance. frontiersin.orgnih.gov
In C. difficile, mutations in the nifJ gene, which encodes PFOR, have been identified as a mechanism of resistance. nih.govresearchgate.net These mutations can occur in the catalytic domains of the enzyme, leading to reduced function. researchgate.netbiorxiv.org This impairment hinders the transfer of electrons to this compound, thereby preventing its activation. nih.gov Similarly, in G. lamblia, lower PFOR activity correlates with resistance. frontiersin.org Research on Trichomonas vaginalis has also explored genetic variations in the pfor gene, although the direct impact of observed mutations on enzyme activity and resistance levels requires further clarification. mdpi.com
Recent research in Clostridioides difficile has revealed a more complex, multi-genic pathway to high-level this compound resistance involving epistatic interactions. nih.govresearchgate.netbiorxiv.org Epistasis occurs when the effect of one gene mutation is modified by one or more other genes. In C. difficile, a deterministic path to resistance has been observed, often initiated by a mutation that truncates the ferrous iron transporter, FeoB1. nih.govasm.org
The loss of FeoB1 function reduces intracellular iron content. nih.govasm.org This change in iron homeostasis appears to shift the cell's metabolism towards flavodoxin-mediated oxidoreductase reactions, which are less efficient at activating this compound compared to the iron-sulfur cluster-containing ferredoxins. nih.govbiorxiv.orgasm.org This initial low-level resistance can then be amplified by subsequent mutations in genes encoding oxidoreductases, such as PFOR (nifJ), and other regulatory proteins like the iron-sulfur cluster regulator (IscR). nih.govresearchgate.netasm.org Resistance involving these latter genes was found to occur only after feoB1 was already inactivated, demonstrating a clear epistatic relationship. nih.govresearchgate.netbiorxiv.org This highlights that resistance is not always due to a single gene defect but can be an evolutionary process involving a sequence of interconnected mutations. nih.gov
In contrast to resistance arising from chromosomal mutations, some bacteria acquire resistance through horizontal gene transfer. The most well-documented examples are the nim genes. researchgate.netcabidigitallibrary.org These genes encode nitroimidazole reductases that provide a direct mechanism for drug inactivation. researchgate.netnih.gov
First identified in Bacteroides fragilis, there are now several known nim genes (nimA through nimK). researchgate.netnih.gov These genes can be located on either plasmids or the chromosome, often associated with mobile genetic elements like insertion sequences (IS elements), which facilitate their transfer and can modulate their expression. researchgate.netoup.com The Nim proteins are believed to convert 5-nitroimidazole compounds, like this compound, into non-toxic amino derivatives. oup.comoup.com This process prevents the formation of the reactive radicals necessary for the drug's antimicrobial activity. oup.com The presence of nim genes has been reported in a variety of anaerobic bacteria and can confer a range of resistance levels, from low to high. researchgate.netnih.gov
Table 2: Overview of this compound Resistance Mechanisms
| Mechanism Category | Specific Mechanism | Example Organism(s) | Key Genes/Proteins Involved |
|---|---|---|---|
| Chromosomal Mutation | Inactivation of Nitroreductases | Helicobacter pylori | rdxA, frxA |
| Altered PFOR activity | Clostridioides difficile, Giardia lamblia | PFOR (nifJ) | |
| Epistatic Interactions | Clostridioides difficile | feoB1, PFOR (nifJ), iscR |
| Gene Acquisition | Drug Inactivation | Bacteroides fragilis, Prevotella spp. | nim genes |
Chromosomal Mutations
Mutations Affecting Pyruvate-Ferredoxin Oxidoreductase (PFOR)
Biochemical Mechanisms of Resistance
The genetic alterations described above translate into specific biochemical changes that underpin this compound resistance. The central theme across most mechanisms is the failure to activate the this compound prodrug.
This compound requires reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, to form a short-lived, highly reactive nitroso radical. nih.govkdna.net This radical is the ultimate cytotoxic agent that damages DNA and other macromolecules, leading to cell death. nih.gov
Resistance mechanisms disrupt this process in several ways:
Decreased Drug Activation: This is the most common biochemical basis for resistance. Inactivation of nitroreductase enzymes like RdxA and FrxA in H. pylori means the cell loses its capacity to efficiently reduce this compound. researchgate.netkdna.net Similarly, mutations that lower the activity of PFOR in organisms like C. difficile and G. lamblia reduce the flow of electrons necessary for this reductive activation. frontiersin.orgnih.gov
Alteration of Electron Transport: The shift from ferredoxin- to flavodoxin-based metabolism, as seen in C. difficile with defective iron uptake, is a key biochemical change. nih.govasm.org Ferredoxin is a more efficient electron donor for this compound activation due to its lower redox potential. biorxiv.org A shift away from its use impairs the cell's ability to activate the drug. nih.govasm.org
Drug Inactivation: The enzymatic activity of Nim proteins represents a direct biochemical defense. researchgate.net By reducing the nitro group of this compound to a stable and non-toxic amino derivative, these enzymes effectively detoxify the drug before it can be converted into its active, harmful form. oup.combiorxiv.org
Reductive Inactivation to Non-Toxic Amino Derivatives
A primary mechanism of resistance involves the reductive inactivation of this compound. oup.com This process enzymatically converts the drug's nitro group into a stable and non-toxic amino derivative. oup.comoup.com This conversion is an oxygen-insensitive process that involves a two-electron transfer, consuming a total of six electrons to fully reduce the nitro group. oup.commdpi.com By transforming this compound into this inactive amino form, the drug is rendered harmless, preventing the formation of the cytotoxic nitroso radicals that are responsible for its antimicrobial activity. oup.comasm.org
This inactivation is often mediated by specific enzymes known as nitroreductases. oup.com In some bacteria, such as certain strains of Bacteroides fragilis, plasmid- and transposon-borne genes called nim genes code for these nitroimidazole reductases. asm.orgasm.org These enzymes facilitate the conversion of the this compound prodrug into its non-toxic amino derivative, allowing the bacteria to survive in the presence of the antibiotic. asm.orgnih.gov The NfsA, NfsB, and YdjA nitroreductases found in E. coli are examples of type I oxygen-insensitive enzymes that can reduce this compound to its inactive amino form. oup.com
Altered Drug Uptake Mechanisms
For this compound to be effective, it must first enter the microbial cell. researchgate.net Therefore, resistance can arise from alterations in the mechanisms responsible for drug uptake. researchgate.netasm.org This can manifest as a generalized decrease in the transport of this compound across the cell wall or through the activation of efflux pumps that actively expel the drug from the cell. oup.comasm.org
In some cases, bacteria can develop resistance by reducing the permeability of their cell envelope, which limits the amount of this compound that can diffuse into the cytoplasm. asm.orgnih.gov Additionally, some bacteria possess multidrug efflux pump systems, such as the one described in Bacteroides, which can actively transport this compound out of the cell, preventing it from reaching a concentration high enough to be effective. oup.com In Bacteroides fragilis, resistance has also been linked to the disruption of the ferrous iron transporter protein (FeoAB), which is believed to play a role in drug activation and possibly uptake. asm.org
Increased Repair of DNA Damage
Once activated within a susceptible cell, this compound causes significant damage to DNA, leading to strand breakage and cell death. researchgate.net Consequently, an enhanced capacity to repair this DNA damage is a significant mechanism of resistance. oup.comresearchgate.net Bacteria that can efficiently mend the DNA lesions caused by this compound's cytotoxic metabolites are more likely to survive treatment. nih.gov
Several DNA repair systems have been implicated in this compound resistance. Bacteria with mutations in genes controlling the SOS DNA repair system, such as recA and lexA, have shown increased susceptibility to the drug. oup.com Conversely, the overexpression of recA, which encodes a key protein for DNA recombination and repair, has been observed in this compound-resistant Bacteroides fragilis. asm.org Studies in Giardia duodenalis have shown that exposure to this compound induces a DNA homologous recombination repair (DHRR) pathway. nih.gov This involves the increased expression of proteins like GdDMC1B and GdMre11, which help repair double-strand breaks in the DNA, thereby contributing to the parasite's survival. nih.gov
Epidemiological Trends in Resistance
The prevalence of this compound resistance shows significant variation globally and is influenced by factors such as geographical location and previous antibiotic use. This resistance has a direct and often profound impact on the effectiveness of treatment regimens, particularly for infections like those caused by Helicobacter pylori.
Global Prevalence and Regional Variations
This compound resistance is widespread, but its prevalence differs markedly across various regions of the world. ajol.infonih.gov High rates of primary resistance have been reported in many developing countries, sometimes exceeding 90%. ajol.inforesearchgate.net In contrast, rates in Western Europe and the United States have historically been lower, though they are on an increasing trend. nih.govoup.com
A 2019 meta-analysis reported that primary this compound resistance was over 15% in all World Health Organization (WHO) regions, with the highest rates found in the Eastern Mediterranean Region (56%) and the lowest in the Americas (23%). nih.gov In Europe, resistance rates can vary significantly even between neighboring countries; for instance, a study noted differences between the southern and western parts of The Netherlands. nih.gov In Japan, a notable regional difference was observed, with Kyoto having a significantly higher prevalence of resistance (23.8%) compared to Sapporo (8.1%). nih.govnih.gov Among children, a systematic review found the global primary resistance rate to be 35.3%, with an increasing trend over time. umn.edu
Data sourced from a 2019 systematic review and meta-analysis on H. pylori resistance. nih.gov
Association with Prior Drug Exposure
A strong link exists between previous exposure to nitroimidazole drugs, including this compound, and the emergence of resistant bacterial strains. ajol.infoasm.org Patients who have previously been treated with this compound for any reason are significantly more likely to harbor this compound-resistant H. pylori. ajol.infomdpi.com One study documented that 84% of patients with prior exposure to nitroimidazoles had resistant strains, compared to 41% of those without prior exposure. ajol.info This association has been demonstrated experimentally in mouse models, where pre-treatment with this compound induced resistance in H. pylori and subsequently reduced the efficacy of eradication therapies. nih.gov This suggests that the use of this compound for other anaerobic or parasitic infections contributes to the selection and prevalence of resistant H. pylori strains. nih.govasm.org
A multicenter retrospective study found that past exposure to this compound significantly lowered the efficacy of bismuth quadruple therapy (BQT) for H. pylori eradication, with success rates dropping from 86.4% in unexposed patients to 72.8% in those with prior exposure. nih.gov
Impact on Eradication Regimen Efficacy
This compound resistance is a major factor contributing to the failure of H. pylori eradication therapies. ajol.infonih.gov The presence of resistant strains significantly reduces the success rates of treatment regimens that include this compound. tandfonline.comscielo.br While this compound resistance can lower the effectiveness of these regimens, it may not render them completely ineffective, and factors such as the other components of the therapy and treatment duration can influence the outcome. tandfonline.comgutnliver.org
For example, one study showed that a pantoprazole-based triple therapy achieved a 100% eradication rate in patients with this compound-susceptible strains, but this dropped to 67% in those with resistant strains. scielo.br Another meta-analysis found that this compound resistance reduced the efficacy of triple therapies containing a nitroimidazole, tetracycline, and bismuth by 26%. researchgate.net However, the impact of resistance can sometimes be mitigated. Increasing the dose of this compound or extending the duration of therapy to 14 days has been shown to improve eradication rates, even in populations with high resistance or in patients with known resistant strains. nih.govplos.org Despite high resistance rates (66.7% in one study), a 14-day quadruple therapy still achieved an eradication rate of 84% in patients with this compound-resistant infections. dovepress.com
Data compiled from various studies on H. pylori eradication. nih.govscielo.brplos.orgdovepress.com
Phenotypic Manifestations of Resistance
The development of resistance to this compound in microorganisms is not only a genotypic change but also leads to observable alterations in their physical and functional characteristics, known as phenotypic manifestations. These changes can significantly impact the organism's survival and its interaction with the host environment.
Reversible and Irreversible High-Level Resistance
High-level resistance to this compound can be categorized as either reversible or irreversible, a distinction that is crucial for understanding its clinical implications.
Irreversible high-level resistance is a stable and heritable trait, meaning it is passed down through subsequent generations even without the presence of this compound. This form of resistance is typically the result of permanent genetic mutations. asm.org In Helicobacter pylori, for instance, null mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase, are a common cause of resistance. asm.orgbioline.org.br These mutations prevent the activation of this compound into its cytotoxic form. Similarly, in Clostridium difficile, stable this compound resistance has been characterized and is associated with single nucleotide polymorphisms in genes related to core metabolic pathways like electron transport and iron utilization. nih.govplos.org
Reversible high-level resistance , on the other hand, is a transient state. Bacteria may exhibit resistance in the presence of the drug, but this characteristic can be lost when the microbe is no longer exposed to this compound. oup.com This phenomenon is often linked to changes in gene expression rather than permanent mutations. For example, some bacteria can temporarily increase the activity of efflux pumps, which actively remove the drug from the cell, or alter their metabolic processes to limit the drug's activation. oup.commdpi.comfda.gov In some cases, exposure to sub-inhibitory concentrations of this compound can induce this temporary resistance. oup.com It has been noted in Clostridium difficile that some instances of this compound resistance are transient and can be lost after storage or freeze-thaw cycles, making the study of its mechanisms challenging. nih.govplos.org
| Feature | Reversible Resistance | Irreversible Resistance |
| Genetic Basis | Changes in gene expression (e.g., efflux pump upregulation) | Permanent mutations (e.g., in rdxA gene) asm.orgoup.com |
| Stability | Lost in the absence of this compound oup.com | Stable and heritable asm.org |
| Inducibility | Can be induced by sub-inhibitory drug concentrations oup.com | Arises from spontaneous, permanent mutations |
Influence on Host-Microbe Interactions
The acquisition of this compound resistance can also alter the way a microbe interacts with its host, sometimes in unexpected ways. nih.gov These changes can affect the organism's virulence and its ability to form biofilms.
The relationship between this compound resistance and virulence is complex. In some cases, the mutations that confer resistance can lead to a decrease in the organism's pathogenic capabilities. For example, studies in Entamoeba histolytica have shown that this compound-resistant strains may exhibit reduced rates of cell division, adhesion, and phagocytosis, suggesting decreased virulence. frontiersin.org However, the opposite has also been observed. In Bacteroides strains, this compound-resistant variants were found to be more virulent after being in contact with the drug. nih.gov This suggests that long-term therapy could potentially interfere with microbial pathogenicity and alter the host-bacterium relationship. nih.gov
Biofilm formation , a process where microorganisms adhere to a surface and produce a protective matrix, can also be influenced by this compound resistance. Biofilms can enhance bacterial survival and resistance to antibiotics. nih.gov Studies in Clostridioides difficile have shown a significant association between reduced susceptibility to this compound and a higher capacity for biofilm production. frontiersin.org In fact, sub-inhibitory concentrations of this compound have been shown to induce biofilm formation in some C. difficile strains. oup.com Similarly, in Gardnerella vaginalis, biofilm formation in vitro increased the strain's resistance to this compound. nih.gov However, the link is not always straightforward. In Helicobacter pylori, planktonic resistant and sensitive strains produced comparable amounts of biofilms. nih.gov
| Interaction | Influence of this compound Resistance | Organism Examples |
| Virulence | Can be either decreased or increased. nih.govfrontiersin.org | Entamoeba histolytica (decreased), Bacteroides (increased) nih.govfrontiersin.org |
| Biofilm Formation | Often enhanced in resistant strains. frontiersin.orgnih.gov | Clostridioides difficile, Gardnerella vaginalis frontiersin.orgnih.gov |
Pharmacokinetics and Pharmacodynamics: Advanced Considerations
Absorption Dynamics
The entry of metronidazole (B1676534) into the systemic circulation is a critical first step in its therapeutic action. This process is governed by its physicochemical properties and the route of administration.
Passive Diffusion across Cell Membranes
This compound's absorption is primarily mediated by passive diffusion across cellular membranes. drugbank.compatsnap.com As a small, non-ionized molecule at physiological pH, it readily passes through the lipid bilayers of cells. patsnap.com This characteristic allows for efficient absorption from the gastrointestinal tract and subsequent entry into microbial cells. patsnap.compfizermedicalinformation.com The concentration gradient between the site of administration and the bloodstream drives this process, facilitating the drug's uptake without the need for active transport mechanisms. pfizermedicalinformation.com
Bioavailability across Administration Routes
Intravenous administration, by definition, provides 100% bioavailability, serving as a benchmark for other routes. asm.org Rectal administration leads to a bioavailability of 67% to 82%, while intravaginal administration results in lower and more variable absorption, with a bioavailability ranging from 20% to 56%. nih.gov Topical application of a 1% cream results in insignificant percutaneous absorption. drugbank.com
| Administration Route | Bioavailability (%) | Source |
|---|---|---|
| Oral (tablets) | >90% | drugbank.comnih.gov |
| Oral | ~80% | wikipedia.org |
| Intravenous | 100% | asm.org |
| Rectal | 67-82% | nih.gov |
| Vaginal | 20-56% | nih.gov |
| Topical (1% cream) | Insignificant | drugbank.com |
Distribution and Tissue Penetration
Once absorbed, this compound is widely distributed throughout the body, a key factor in its efficacy against infections in various tissues.
Central Nervous System Distribution
This compound exhibits excellent penetration into the central nervous system (CNS). drugbank.comnih.gov Studies have shown that it readily crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are similar to those in the plasma. pfizer.comfda.gov The distribution into the CNS is governed by passive diffusion. nih.govnih.gov Research in brain-injured patients has demonstrated that the mean ratio of unbound this compound in the brain extracellular fluid to unbound plasma is approximately 102%. asm.org This extensive distribution ensures that therapeutic concentrations are reached at the site of CNS infections.
Protein Binding Dynamics
This compound exhibits low binding to plasma proteins, with less than 20% of the circulating drug being bound. drugbank.comnih.govpfizer.com This low level of protein binding contributes to its wide distribution, as a larger fraction of the drug is free to diffuse from the bloodstream into various tissues and body fluids. nih.gov These fluids include saliva, breast milk, and bile, where concentrations similar to plasma levels are achieved. drugbank.compfizer.com It also penetrates well into abscess cavities. wikipedia.orgpfizer.com The steady-state volume of distribution in adults ranges from 0.51 to 1.1 L/kg. drugbank.comnih.gov
Metabolism and Metabolite Activity
This compound is extensively metabolized in the liver, leading to the formation of several metabolites, some of which possess antimicrobial activity. drugbank.comnih.gov The primary metabolic pathways are oxidation and glucuronidation. wikipedia.orgdrugbank.com
| Metabolite | Activity | Source |
|---|---|---|
| Hydroxy metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) | 30-65% of parent compound | nih.govnih.gov |
| Acetic acid metabolite (2-methyl-5-nitroimidazole-1-yl-acetic acid) | Negligible | pfizer.comnih.gov |
Hydroxylation, Oxidation, and Glucuronidation Pathways
The liver is the primary site of this compound metabolism, where it undergoes several key biochemical transformations. drugbank.comnih.govresearchgate.netpressbooks.pub These include hydroxylation, oxidation of its side-chains, and glucuronide conjugation. drugbank.compfizer.comfda.govnih.govbaxterpi.com These reactions convert the parent drug into more polar, water-soluble compounds that can be more easily excreted from the body. researchgate.netresearchgate.net The primary pathways involve the oxidation of the ethyl side chain, leading to the formation of a hydroxy metabolite and an acetic acid metabolite. drugbank.compfizer.comfda.govnih.govbaxterpi.com Additionally, glucuronidation, the process of attaching a glucuronic acid moiety, further aids in the detoxification and elimination of the drug. drugbank.compfizer.comfda.govnih.govbaxterpi.com
Identification and Biological Activity of Key Metabolites (e.g., Hydroxy Metabolite)
Metabolism of this compound results in the formation of five distinct metabolites. drugbank.comnih.gov Among these, the hydroxy metabolite, chemically identified as 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, is considered the major and most active. drugbank.compfizer.comfda.govbaxterpi.com This metabolite retains a significant portion of the parent compound's antimicrobial activity, estimated to be between 30% and 65%. nih.govwikipedia.org The acetic acid metabolite is another primary product of oxidation. drugbank.compfizer.com Both the parent drug and its hydroxy metabolite possess in vitro antimicrobial properties. pfizer.comfda.govnih.govbaxterpi.com The hydroxy metabolite also has a longer elimination half-life than this compound itself. nih.govwikipedia.org
Elimination Pathways and Half-Life
The elimination of this compound and its metabolites from the body is a critical determinant of its dosing frequency and potential for accumulation.
Renal and Fecal Excretion
The primary route of elimination for this compound and its byproducts is through the kidneys, with 60% to 80% of the administered dose being excreted in the urine. drugbank.compfizer.comfda.govnih.govbaxterpi.com Unchanged this compound accounts for approximately 20% of the total urinary excretion. drugbank.compfizer.comfda.govbaxterpi.com The remainder consists of the various metabolites formed in the liver. drugbank.compfizer.com Fecal excretion represents a smaller, yet significant, elimination pathway, accounting for 6% to 15% of the dose. drugbank.compfizer.comfda.govnih.govbaxterpi.com The renal clearance of this compound is estimated to be around 10 mL/min/1.73 m². drugbank.compfizer.comfda.govnih.govbaxterpi.com
Interactive Data Table: this compound Elimination
| Elimination Pathway | Percentage of Dose Excreted | Key Components Excreted |
| Renal (Urine) | 60% - 80% drugbank.compfizer.comfda.govnih.govbaxterpi.com | Unchanged this compound (approx. 20%) drugbank.compfizer.comfda.govbaxterpi.com, Metabolites (Hydroxy, Acetic Acid, Glucuronides) drugbank.compfizer.com |
| Fecal | 6% - 15% drugbank.compfizer.comfda.govnih.govbaxterpi.com | This compound and its metabolites |
The elimination half-life of this compound in healthy adults is approximately 8 hours. fda.govbaxterpi.comwikipedia.org However, this can vary, with some sources indicating a range of 6 to 10 hours. drugbank.com The half-life of the active hydroxy metabolite is notably longer than that of the parent compound. nih.govwikipedia.org
Pharmacodynamic Parameters
The pharmacodynamics of this compound describe the relationship between drug concentration and its antimicrobial effect, providing insights into its killing characteristics.
Post-Antibiotic Effect
This compound exhibits a significant post-antibiotic effect (PAE), a phenomenon where the suppression of bacterial growth continues even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). nih.govresearchgate.netpatsnap.comclinicalgate.com For this compound, this effect has been observed to last for more than 3 hours. nih.govresearchgate.netclinicalgate.com This prolonged activity contributes to its clinical effectiveness and supports less frequent dosing intervals. nih.gov
Concentration-Dependent Bactericidal Activity
The bactericidal activity of this compound is concentration-dependent, meaning that higher drug concentrations lead to a more rapid and extensive killing of susceptible microorganisms. nih.govpressbooks.pubclinicalgate.comnih.govsefh.espressbooks.pub This characteristic is crucial for its efficacy against anaerobic bacteria and protozoa. pressbooks.pubnih.govpressbooks.pub The rapid bactericidal action is a key feature of its therapeutic profile. nih.gov
Influence of Hepatic and Renal Impairment on Pharmacokinetics
The liver and kidneys are the primary organs responsible for the metabolism and elimination of this compound and its byproducts. Consequently, dysfunction in either of these organ systems can significantly alter the pharmacokinetic profile of the drug, leading to changes in its exposure and persistence in the body.
Hepatic Impairment
This compound is extensively metabolized in the liver, primarily through oxidation and glucuronidation by cytochrome P-450 enzymes. patientcareonline.comnih.gov Therefore, hepatic insufficiency has a profound impact on the drug's pharmacokinetics. The clearance of this compound is impaired in these patients, leading to a prolonged elimination half-life and increased systemic exposure. patientcareonline.comdrugbank.com
Research has consistently shown a correlation between the severity of liver disease, often classified by the Child-Pugh score, and the degree of pharmacokinetic alteration. patientcareonline.comfda.gov In patients with severe hepatic impairment (Child-Pugh C), the mean area under the concentration-time curve (AUC) for this compound can be substantially higher than in individuals with normal liver function. fda.govfda.gov For instance, one study found that following a single 500 mg intravenous dose, the mean AUC24 of this compound was 114% higher in patients with severe (Child-Pugh C) hepatic impairment, and 53-54% higher in those with mild (Child-Pugh A) and moderate (Child-Pugh B) impairment, respectively, compared to healthy controls. fda.govfda.gov
This reduced clearance is primarily due to impaired hepatic drug oxidation. tandfonline.comnih.gov Studies have demonstrated that systemic clearance of this compound can be decreased by as much as 66% in patients with severe liver disease compared to healthy individuals. researchgate.netnih.gov This leads to a significant prolongation of the elimination half-life, which can increase from approximately 7-8 hours in healthy subjects to over 20 hours in patients with conditions like liver cirrhosis and hepatic encephalopathy. tandfonline.comnih.govfda.gov Despite these major changes in clearance and half-life, the volume of distribution of this compound is not significantly altered by liver disease. patientcareonline.comtandfonline.comresearchgate.net
Furthermore, the formation of this compound's main metabolites is also affected. The production of the active hydroxy-metabolite, for example, is significantly lowered in patients with liver failure. nih.gov This is characterized by lower peak plasma levels of the metabolite and a longer time to reach those peak levels. nih.gov
Table 1: Pharmacokinetic Parameters of this compound in Hepatic Impairment
| Parameter | Healthy Controls | Patients with Hepatic Encephalopathy | Reference |
|---|---|---|---|
| Elimination Half-Life (t½) | 7.3 ± 0.9 h | 20 ± 9 h | tandfonline.com |
| Systemic Clearance | 83 ± 14 ml/min | 29 ± 10 ml/min | tandfonline.com |
| Volume of Distribution (Vd) | 48 ± 7 L | 44 ± 9 L | tandfonline.com |
Table 2: Increase in this compound Exposure (AUC) by Severity of Hepatic Impairment
| Severity of Hepatic Impairment | Increase in Mean AUC24 vs. Healthy Controls | Reference |
|---|---|---|
| Mild (Child-Pugh A) | 54% | fda.gov |
| Moderate (Child-Pugh B) | 53% | fda.gov |
| Severe (Child-Pugh C) | 114% | fda.gov |
Renal Impairment
In contrast to hepatic dysfunction, renal impairment has a less direct effect on the pharmacokinetics of the parent compound, this compound. The major route of elimination for this compound itself is hepatic metabolism, with renal clearance of the unchanged drug accounting for only a small fraction of its total clearance, approximately 10 mL/min/1.73 m². drugbank.comfda.govfda.gov As a result, studies have shown that decreased renal function does not significantly alter the single-dose pharmacokinetics or the elimination half-life of this compound. fda.govfda.govfda.govdroracle.ai
However, renal impairment significantly affects the elimination of this compound's metabolites, which are primarily cleared by the kidneys. fda.govfda.gov In patients with end-stage renal disease (ESRD), these metabolites can accumulate to a significant degree. fda.govmedscape.com Research involving patients with ESRD (creatinine clearance <10 mL/min) demonstrated no significant change in the pharmacokinetics of this compound itself, but revealed a 2-fold higher peak concentration (Cmax) of the hydroxy-metabolite and a 5-fold higher Cmax of the this compound acetate (B1210297) metabolite compared to subjects with normal renal function. fda.govfda.govfda.gov
The elimination half-life of the metabolites is also substantially prolonged as renal function declines. nih.govoup.com One study reported that the elimination half-life of the hydroxy metabolite increased from 9.2 hours in healthy volunteers to 34 hours in patients with total renal failure. nih.gov Similarly, the half-life of the acetic acid metabolite also increases rapidly with worsening renal function. nih.gov In patients with acute renal failure, while the half-life of parent this compound is only moderately prolonged (around 9.9 hours), renal clearance is almost nonexistent (1.4 ml/min), and steady-state concentrations of the hydroxy metabolite can exceed those of this compound itself. oup.comnih.govresearchgate.net
Table 3: Pharmacokinetic Parameters in Acute Renal Failure vs. Healthy Subjects
| Parameter | Healthy Subjects | Patients with Acute Renal Failure | Reference |
|---|---|---|---|
| Elimination Half-Life (this compound) | ~8 h | 9.9 ± 2.5 h | fda.govoup.com |
| Total Plasma Clearance | - | 55.5 ± 17.7 ml/min | oup.com |
| Renal Clearance | ~10 ml/min/1.73 m² | 1.4 ± 1.4 ml/min | fda.govoup.com |
| Non-Renal Clearance | - | 54.0 ± 18.2 ml/min | oup.com |
| Steady-State Plasma Conc. (this compound) | - | 15.3 ± 3.8 mg/L | nih.gov |
| Steady-State Plasma Conc. (Hydroxy Metabolite) | - | 17.4 ± 2.0 mg/L | nih.gov |
Mechanisms of Toxicity and Adverse Effects
Neurotoxicity
Neurotoxicity is a significant concern associated with metronidazole (B1676534) use, manifesting in both the peripheral and central nervous systems. researchgate.netoatext.com The proposed mechanisms are varied and not yet fully elucidated.
Peripheral neuropathy is the most common neurological adverse effect of this compound. nih.govajphs.com It typically presents as a distal, symmetrical, and predominantly sensory neuropathy, often characterized by numbness, paresthesias, and pain. ajphs.comshmabstracts.org The underlying mechanism is thought to involve axonal degeneration. nepjol.info Several theories have been proposed to explain this neurotoxic effect:
Inhibition of Neuronal Protein Synthesis: this compound may bind to RNA, leading to an inhibition of neuronal protein synthesis, which in turn causes axonal degeneration. ajphs.comnepjol.info
Generation of Nitro Radical Anions: The formation of nitro radical anions and semiquinone during reactions between catecholamines and this compound could contribute to neurotoxicity. nepjol.info
Thiamine (B1217682) Analogue Formation: The enzymatic conversion of this compound into a thiamine analogue might mimic a nutritional deficiency neuropathy. nepjol.infoelsevier.es
Electrophysiological studies in patients with this compound-induced peripheral neuropathy often reveal an axonal sensory neuropathy. ajphs.comnepjol.info The symptoms are generally dose-dependent and may appear after prolonged use. ajphs.comshmabstracts.org
This compound can also induce central nervous system (CNS) toxicity, with clinical presentations that include encephalopathy, seizures, and cerebellar dysfunction. nih.govelsevier.esradiopaedia.org this compound-induced encephalopathy is a rare but serious complication. nih.gov
The most frequently observed clinical manifestations of CNS toxicity are:
Cerebellar dysfunction (approximately 75% of cases), including dysarthria, gait abnormalities, and ataxia. nih.govradiopaedia.org
Altered mental state (approximately 33% of cases). nih.govradiopaedia.org
Seizures (approximately 13% of cases). nih.govradiopaedia.org
Radiological findings, particularly from MRI scans, are characteristic in cases of this compound-induced encephalopathy. Symmetrical, hyperintense lesions on T2-weighted or FLAIR sequences are often observed in specific brain regions. elsevier.es
Table 1: Brain Regions Commonly Affected in this compound-Induced Encephalopathy
| Brain Region | Frequency of Involvement |
| Dentate Nucleus | Most frequently involved elsevier.es |
| Splenium of the Corpus Callosum | Frequently involved elsevier.es |
| Basal Ganglia | Involved elsevier.es |
| Thalamus | Involved elsevier.es |
| Cerebellar Peduncles | Involved elsevier.es |
The pathophysiology of these CNS effects remains unclear, but several mechanisms have been proposed. radiopaedia.org
One of the proposed mechanisms for this compound-induced neurotoxicity is its interference with postsynaptic central monoaminergic neurotransmission. wikipedia.orgpharmacoj.com Research in animal models suggests that this compound may contribute to depression-like behavior. pharmacoj.com It is also thought that this compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. psychiatrictimes.com This inhibition could lead to an accumulation of these neurotransmitters, potentially causing psychiatric symptoms such as psychosis. psychiatrictimes.com
There is evidence to suggest that nitric oxide (NO) isoforms and inflammatory cytokines may play a role in this compound's neurotoxic effects. wikipedia.org Studies in rats have shown that this compound can cause an increase in inflammatory markers, including inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), as well as Bax and caspase 3 protein expressions, leading to oxidative stress in brain tissue. medchemexpress.com This suggests that this compound-induced neurotoxicity might be mediated, at least in part, by an inflammatory response within the nervous system. wikipedia.orgmedchemexpress.com
This compound's interaction with gamma-aminobutyric acid (GABA) receptors is another proposed mechanism for its neurotoxicity. researchgate.net GABA is the primary inhibitory neurotransmitter in the CNS, and its modulation can significantly impact neuronal excitability. psychiatrictimes.com It is suggested that this compound or its metabolites may act as antagonists at the GABA-A receptor, leading to reduced inhibitory signaling. psychiatrictimes.combenzoinfo.com This inhibition of GABAergic neurotransmission could result in CNS hyperexcitability, contributing to adverse effects like seizures. researchgate.net Studies have shown that this compound modestly inhibits GABA-A receptor activation in a concentration-dependent manner. researchgate.netnih.gov
Role of Nitric Oxide Isoforms and Inflammatory Cytokines
Hepatotoxicity
Although rare, this compound can cause liver injury. nih.gov The mechanism of hepatotoxicity is thought to be multifactorial. researchgate.net
One proposed mechanism is an immunoallergic reaction, given the short latency period and recurrence upon re-challenge in some cases. nih.gov Another possibility is direct toxic effects from the accumulation of this compound's reactive metabolites, which are generated through its reduction by enzymes. researchgate.net These metabolites can form free radicals that lead to oxidative stress and damage to cellular macromolecules like DNA, proteins, and lipids. researchgate.net
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. nih.gov This extensive metabolism can lead to the accumulation of toxic byproducts or disrupt normal liver function. researchgate.net
A significant finding is the increased risk of severe hepatotoxicity in individuals with Cockayne syndrome, a rare genetic disorder characterized by a deficiency in DNA repair enzymes. nih.govfda.gov In these patients, this compound can cause acute hepatic failure with a rapid onset. fda.gov This suggests a mechanism involving DNA damage, as the reduced form of this compound can bind to and destabilize DNA. mdpi.com
Hematologic Toxicities (e.g., Leucopenia, Neutropenia)
While generally considered to have a good safety profile, this compound has been associated with hematologic toxicities, though these are typically mild and reversible. fda.gov High-dose and long-term systemic treatment with this compound are linked to the development of leucopenia (a decrease in the number of white blood cells) and neutropenia (a decrease in the number of neutrophils, a specific type of white blood cell). wikipedia.orgnih.gov In rare instances, reversible thrombocytopenia (a decrease in platelets) and agranulocytosis have also been reported. fda.govrxlist.com
The use of this compound should be approached with caution in individuals with a history of blood dyscrasias. fda.govdrugs.com It is recommended that total and differential leukocyte counts be performed before and after therapy, particularly if a second course of treatment is necessary. fda.gov
Gastrointestinal Disturbances
Gastrointestinal disturbances are among the most frequently reported adverse effects of this compound. europeanreview.orgnih.govconsensus.appresearchgate.netgoodrx.com These commonly include:
Nausea europeanreview.orgnih.govconsensus.appgoodrx.compatsnap.comnih.gov
A metallic taste in the mouth consensus.appgoodrx.compatsnap.com
Abdominal pain europeanreview.orgnih.govnih.gov
Diarrhea europeanreview.orgnih.govgoodrx.comnih.gov
Other less common gastrointestinal side effects can include vomiting, loss of appetite, and constipation. goodrx.compatsnap.commedicalnewstoday.com While generally mild to moderate, these symptoms can be bothersome for patients. europeanreview.orgnih.govpatsnap.com
Oxidative Stress and Reactive Metabolite Generation in Host Cells
The mechanism of this compound's antimicrobial action is intrinsically linked to the generation of reactive metabolites, which can also induce oxidative stress in host cells. researchgate.net
This compound is a prodrug, meaning it is converted into its active form within the target organism. wikipedia.orgfda.gov This activation occurs through a process of reduction of its nitro group, facilitated by enzymes in anaerobic bacteria and certain protozoa. researchgate.netfda.govdrugbank.com This reduction process generates short-lived, highly reactive nitroso free radicals. wikipedia.orgfda.gov These cytotoxic free radicals are key to the drug's antimicrobial effect. nih.gov
The formation of these reactive metabolites creates a concentration gradient that encourages further uptake of the drug into the cell. nih.govfda.gov While this process is highly effective against anaerobic microbes, it can also occur to some extent in host cells, leading to the generation of free radicals that can cause cellular damage. researchgate.net
The reactive metabolites and free radicals generated from this compound can interact with and damage essential cellular macromolecules. researchgate.net This includes:
DNA: The reduced form of this compound and the resulting free radicals can interact with DNA, leading to strand breakage and a loss of the helical structure. nih.govfda.govmdpi.com This disruption of DNA inhibits nucleic acid synthesis and repair, ultimately causing cell death in susceptible organisms. wikipedia.orgnih.govresearchgate.net
Proteins and Lipids: Oxidative stress induced by these reactive species can also lead to the oxidative modification of proteins and lipids, further contributing to cellular dysfunction and death. researchgate.net This damage is particularly relevant in tissues with high metabolic activity. researchgate.net
Formation of Free Radicals
Genotoxic Effects in Animal Models and Human Relevance
The genotoxic potential of this compound, or its ability to damage genetic material, has been a subject of study and some controversy. In vitro studies have demonstrated that this compound can induce genotoxic effects in human cells. europeanreview.org It has also been shown to be mutagenic in certain bacterial strains. nih.gov
However, the evidence in humans is less clear. europeanreview.orgnih.govresearchgate.net For instance, one study found that prolonged exposure to this compound in patients with Crohn's disease did not lead to an increased frequency of chromosomal aberrations. nih.gov Similarly, this compound gave negative results in the mouse micronucleus test. nih.gov While some studies in animals have shown DNA damage, others in healthy dogs at therapeutic doses did not show significant genotoxicity in vivo. avma.org Therefore, while there is evidence of genotoxicity in laboratory settings, its clinical relevance in humans remains a topic of discussion. europeanreview.orgnih.govresearchgate.net
Carcinogenic Potential in Animal Studies and Human Implications
Concerns about the carcinogenic potential of this compound stem primarily from animal studies. wikipedia.orgnih.goveuropeanreview.orgnih.govresearchgate.netneueve.com Research in mice and rats has shown that this compound can be carcinogenic, leading to an increased incidence of certain types of tumors. europeanreview.orgnih.govresearchgate.net For example, prolonged high-dose exposure in mice has been linked to an increased incidence of lung tumors. nih.gov
The International Agency for Research on Cancer (IARC) has classified this compound as a possible human carcinogen (Group 2B), based on sufficient evidence in animals but inadequate evidence in humans. ser.nl
Follow-up studies in humans have not consistently revealed an increased cancer risk. nih.govnih.gov For instance, a follow-up of women treated with this compound did not show an excess of any form of cancer attributable to the treatment. nih.gov However, some studies have suggested a potential increased risk for certain cancers, such as lung and cervical cancer, though these findings are not conclusive and may be influenced by other factors. researchgate.netser.nl Due to its carcinogenic potential in animals, the use of this compound in food-producing animals is restricted in some countries. europeanreview.orgnih.govresearchgate.net The current consensus is that while the risk in humans is considered low, unnecessary use of the drug should be avoided. nih.gov
Data Tables
Table 1: Summary of Hematologic Toxicities Associated with this compound
| Hematologic Effect | Frequency | Notes |
| Leucopenia | Associated with high doses and long-term use. wikipedia.orgnih.gov | Generally mild and reversible. fda.gov |
| Neutropenia | Associated with high doses and long-term use. wikipedia.orgnih.gov | Generally mild and reversible. fda.gov |
| Thrombocytopenia | Rare. fda.gov | Reversible. fda.gov |
| Agranulocytosis | Rare. rxlist.com | --- |
Table 2: Common Gastrointestinal Disturbances with this compound
| Symptom | Reported Frequency |
| Nausea | Up to 12% of users. goodrx.com |
| Metallic Taste | Up to 9% of users. goodrx.com |
| Diarrhea | Up to 4% of users. goodrx.com |
| Abdominal Pain | Frequently reported. europeanreview.orgnih.govnih.gov |
Table 3: Findings on Genotoxic and Carcinogenic Potential of this compound
| Study Type | Findings | Human Relevance/Implications |
| In vitro (human cells) | Can induce genotoxic effects. europeanreview.org | Raises concern, but direct translation to in vivo effects is complex. |
| Animal (mice/rats) | Carcinogenic, leading to increased tumor incidence (e.g., lung tumors). europeanreview.orgnih.govresearchgate.net | IARC classification as a possible human carcinogen (Group 2B); basis for caution. ser.nl |
| Human (epidemiological) | No consistent evidence of increased cancer risk in treated patients. nih.govnih.gov | Controversial; some studies suggest potential links, but causality is not established. europeanreview.orgnih.govresearchgate.netser.nl |
Drug Interactions and Their Mechanisms
This compound's potential for drug interactions stems primarily from its influence on the cytochrome P450 (CYP) enzyme system, a critical pathway for the metabolism of many pharmacological compounds. researchgate.netconsensus.app The nitroimidazole ring in this compound's structure is responsible for inhibiting the hepatic metabolism of various drugs, particularly those processed by the CYP2C9 and CYP3A4 isoenzymes. researchgate.netresearchgate.net
Interaction with Alcohol (Disulfiram-like Reaction)
The combination of this compound and alcohol is known to potentially cause a disulfiram-like reaction. The traditionally proposed mechanism is the inhibition of the enzyme aldehyde dehydrogenase (ALDH) by this compound. drugs.comsinglecare.com Inhibition of ALDH disrupts the normal metabolism of alcohol, leading to the accumulation of acetaldehyde (B116499), a toxic byproduct. droracle.aigrovetreatment.com This buildup of acetaldehyde is thought to cause the characteristic symptoms of this reaction, such as nausea, vomiting, flushing, and headache. singlecare.comdroracle.ai However, some research has cast doubt on this theory, with studies indicating that this compound may not significantly inhibit hepatic ALDH. medscape.com An alternative hypothesis suggests the reaction may be related to this compound-induced alterations in the gut flora, leading to increased intracolonic acetaldehyde levels. droracle.aimedscape.com
Interaction with Warfarin
This compound can significantly enhance the anticoagulant effect of warfarin, increasing the risk of bleeding. consensus.appresearchgate.net Warfarin is a mix of S-warfarin and R-warfarin enantiomers, with S-warfarin being three to four times more potent. reliasmedia.com The primary mechanism for this interaction is the inhibition of the CYP2C9 isoenzyme by this compound. reliasmedia.comebmconsult.comdrugs.com CYP2C9 is the principal enzyme responsible for metabolizing the more active S-warfarin enantiomer. reliasmedia.comebmconsult.com By inhibiting this enzyme, this compound slows the clearance of S-warfarin, leading to higher plasma concentrations and an amplified anticoagulant response. ebmconsult.comdrugs.com In vitro studies have further suggested that this compound may down-regulate the expression of the CYP2C9 enzyme itself. tandfonline.comnih.gov
Interaction with Lithium
Concurrent use of this compound and lithium may lead to an increased risk of lithium toxicity. drugs.comsinglecare.com The precise mechanism of this interaction has not been fully elucidated, but it is believed to involve a reduction in the renal clearance of lithium. droracle.aihres.ca This decreased clearance can cause lithium to accumulate in the blood to toxic levels. singlecare.comdroracle.ai
Interaction with CYP450-Metabolized Drugs
This compound's interaction profile is largely defined by its effects on the cytochrome P450 system. It is recognized as a moderate inhibitor of CYP2C9 and a weak inhibitor of CYP3A4. wikipedia.orgdrugsporphyria.net This inhibition can affect the metabolism of numerous drugs.
Phenytoin (B1677684): The interaction with phenytoin is bidirectional. This compound can impair the clearance of phenytoin by inhibiting its metabolism via CYP2C9. ebmconsult.comdrugs.comnih.gov Conversely, phenytoin can accelerate the elimination of this compound. researchgate.netconsensus.appresearchgate.net
Phenobarbital (B1680315): Co-administration with phenobarbital, a known inducer of hepatic microsomal enzymes, can decrease plasma concentrations of this compound. drugs.comdrugs.com The proposed mechanism is that phenobarbital induces the metabolism of this compound, leading to its faster clearance and potentially reducing its efficacy. drugs.comnih.gov
Cimetidine: Cimetidine can increase the serum concentration of this compound. singlecare.com The mechanism behind this is the inhibition of this compound's hepatic metabolism by cimetidine. nih.govdrugs.com This may involve the inhibition of the CYP3A4 enzyme, which is considered a minor pathway for this compound metabolism. singlecare.com
Interactive Data Table: this compound Drug Interaction Mechanisms
| Interacting Drug | Effect on this compound | Effect on Interacting Drug | Mechanism of Interaction |
| Alcohol | None | Potential disulfiram-like reaction | Inhibition of aldehyde dehydrogenase (ALDH), leading to acetaldehyde accumulation (traditional view); possible alteration of gut flora (alternative view). drugs.comdroracle.aimedscape.com |
| Warfarin | None | Increased anticoagulant effect | Inhibition of CYP2C9, the primary enzyme for metabolizing the more potent S-warfarin enantiomer. reliasmedia.comebmconsult.comdrugs.com |
| Lithium | None | Increased risk of toxicity | Decreased renal clearance of lithium. droracle.aihres.ca |
| Phenytoin | Accelerated elimination | Impaired clearance, increased concentration | This compound inhibits phenytoin metabolism via CYP2C9. Phenytoin induces enzymes that metabolize this compound. consensus.appebmconsult.comdrugs.com |
| Phenobarbital | Decreased concentration, accelerated elimination | None | Induction of hepatic microsomal enzymes by phenobarbital, leading to increased this compound metabolism. drugs.comdrugs.com |
| Cimetidine | Increased concentration, prolonged half-life | None | Inhibition of hepatic metabolism of this compound, possibly via CYP3A4. singlecare.comdrugs.com |
Immunomodulatory and Anti Inflammatory Properties
Modulation of Reactive Oxygen Species (ROS) Production
Metronidazole (B1676534) has been shown to influence the production of reactive oxygen species (ROS), which are key mediators in inflammatory processes. wikipedia.orgnih.gov The drug's antioxidant capabilities are believed to stem from two primary mechanisms: the reduction of ROS generation by modulating the activity of immune cells like neutrophils, and the direct scavenging of existing ROS. nih.gov
In inflammatory conditions such as rosacea, where increased ROS production contributes to skin damage, this compound's ability to decrease ROS levels is thought to be a key aspect of its therapeutic action. wikipedia.orgnih.gov By diminishing ROS, this compound helps to protect tissues from oxidative damage. ingentaconnect.comnih.gov Studies have demonstrated that this compound can decrease the generation of free radicals by neutrophils at sites of inflammation. ingentaconnect.com This modulation of neutrophil function and the subsequent reduction in ROS contribute to the compound's anti-inflammatory effects. ingentaconnect.comnih.gov
Influence on Nitric Oxide Production
This compound's interaction with nitric oxide (NO) pathways is complex and appears to be context-dependent. Some research indicates that this compound can influence the synthesis of nitric oxide, a molecule with diverse roles in inflammation and immune response. wikipedia.orgnih.gov
One area of investigation has been the potential for this compound and other nitroaromatic compounds to act as sources of nitrogen oxides, including nitric oxide. researchgate.netmdpi.com The reductive metabolism of these compounds can lead to the release of reactive nitrogen species. mdpi.com For instance, the reduction of this compound can form intermediates that may lead to the production of nitric oxide. researchgate.netmdpi.com
Conversely, some studies suggest that this compound can induce nitric oxide synthesis, which may contribute to its toxic effects in certain contexts, such as neurotoxicity. nih.gov In experimental models, this compound administration has been linked to increased inducible nitric oxide synthase (iNOS) expression in brain tissue. nih.gov It is important to note that the role of nitric oxide in inflammation is multifaceted, acting as both a pro-inflammatory and anti-inflammatory mediator depending on the cellular environment and concentration.
Impact on Nuclear Factor-Kappa B (NF-κB) Pathway
A significant aspect of this compound's anti-inflammatory action is its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. wikipedia.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. wikipedia.org
By inhibiting the activation of NF-κB, this compound can effectively downregulate the production of a cascade of inflammatory mediators. wikipedia.org This inhibitory action on the NF-κB pathway is a key mechanism through which this compound exerts its immunomodulatory effects. wikipedia.orgresearchgate.net For example, in the context of bacterial vaginosis, the inflammatory response is partly driven by the activation of the NF-κB pathway through Toll-like receptor 4 (TLR4) stimulation by bacterial components like lipopolysaccharides (LPS). mdpi.com The ability of beneficial bacteria like Lactobacillus species to suppress this pathway highlights the importance of NF-κB in regulating inflammation in this condition. mdpi.com
Effects on Cytokine Expression
This compound has been demonstrated to modulate the expression of various cytokines, which are small proteins crucial for cell signaling in the immune response. ingentaconnect.com The drug can down-regulate the production of several pro-inflammatory cytokines from both the innate and acquired immune systems. ingentaconnect.com
Numerous in vitro and in vivo studies have shown that this compound can decrease the levels of key pro-inflammatory cytokines, including:
Tumor Necrosis Factor-alpha (TNF-α) wikipedia.orgresearchgate.netfabad.org.tr
Interleukin-1beta (IL-1β) wikipedia.orgresearchgate.netfabad.org.tr
Interleukin-6 (IL-6) wikipedia.orgresearchgate.net
Interleukin-8 (IL-8) researchgate.net
Interleukin-12 (IL-12) ingentaconnect.comresearchgate.net
Interferon-gamma (IFN-γ) ingentaconnect.com
This reduction in pro-inflammatory cytokine levels has been observed in various contexts, from periodontal ligament cells to models of systemic inflammation. researchgate.netfabad.org.tr For instance, in a mouse model of colitis, treatment with this compound and ciprofloxacin (B1669076) led to reduced production of IFN-gamma and TNF. ingentaconnect.com Similarly, in a carrageenan-induced paw edema model in mice, this compound treatment significantly decreased the levels of IL-1β and TNF-α. fabad.org.tr This broad-ranging impact on cytokine expression underscores the significant anti-inflammatory capacity of this compound. ingentaconnect.comnih.gov
Therapeutic Implications in Inflammatory Conditions
The immunomodulatory and anti-inflammatory properties of this compound are central to its therapeutic application in a range of inflammatory diseases. ingentaconnect.comwikipedia.orgcrohnsandcolitis.ca
Inflammatory Bowel Disease (e.g., Crohn's Disease, Colitis)
In the management of inflammatory bowel disease (IBD), including Crohn's disease and colitis, antibiotics like this compound are utilized to address the infectious component that can trigger or exacerbate inflammation. crohnsandcolitis.ca While not directly targeting the underlying inflammation, they help by reducing the bacterial load in the gut and altering the gut microbiome. crohnsandcolitis.ca
This compound, often in combination with other antibiotics like ciprofloxacin, is employed in the treatment of active Crohn's disease, particularly when the colon is involved, and for managing complications such as perianal fistulas and abscesses. nih.govgpnotebook.com Some evidence suggests a modest benefit of this compound in inducing remission in active Crohn's disease. nih.gov However, it is also important to note that some studies have suggested a potential link between this compound exposure and an increased risk of developing new-onset Crohn's disease, highlighting the complex relationship between antibiotics, the microbiome, and IBD pathogenesis. mdedge.com
The mechanism of action in IBD is thought to involve both its antimicrobial effects against bacteria like Mycobacteria, Listeria, and certain strains of Escherichia coli, and its direct immunomodulatory properties. researchgate.netcrohnsandcolitis.ca
Periodontitis
This compound is widely used in the treatment of periodontitis, an inflammatory disease affecting the tissues that support the teeth. iium.edu.mynih.gov Its efficacy is attributed to its activity against the anaerobic bacteria that are predominant in the subgingival biofilm. iium.edu.myfrontiersin.org
Beyond its antimicrobial action, the anti-inflammatory properties of this compound are believed to play a significant role in its therapeutic success in periodontitis. wikipedia.orgresearchgate.net By modulating the host's immune response, this compound can help to reduce the inflammation that leads to the destruction of periodontal tissues. researchgate.net Local delivery systems, such as gels, have been developed to deliver high concentrations of this compound directly to the periodontal pocket, maximizing its therapeutic effect while minimizing systemic exposure. iium.edu.mymdpi.comscielo.br
Research has shown that this compound can enhance the killing of key periodontal pathogens like Porphyromonas gingivalis by polymorphonuclear neutrophils (PMNs). frontiersin.org It can also suppress the production of pro-inflammatory cytokines in the periodontal environment, contributing to the resolution of inflammation. researchgate.net
Table of Research Findings on this compound's Anti-inflammatory Effects
| Condition/Model | Key Findings |
| Rosacea | Decreases ROS production, suggesting an antioxidant mechanism of action. wikipedia.orgnih.gov |
| Carrageenan-Induced Paw Edema | Reduced edema and significantly decreased levels of pro-inflammatory cytokines IL-1β and TNF-α. fabad.org.tr |
| Inflammatory Bowel Disease (IBD) | Modestly effective in inducing remission in active Crohn's disease and reducing fistula drainage. crohnsandcolitis.canih.gov |
| Periodontitis | Suppresses pro-inflammatory cytokine production and enhances bacterial killing by immune cells. researchgate.netfrontiersin.org |
| In Vitro (Neutrophils) | Decreases the generation of free radicals. ingentaconnect.com |
| In Vitro (Periodontal Ligament Cells) | Reduces the production of IL-1β, IL-6, IL-8, IL-12, and TNF-α. researchgate.net |
Rosacea
This compound is a cornerstone in the management of rosacea, a chronic inflammatory skin condition. skintherapyletter.com While its exact mechanism of action in treating rosacea is not fully understood, research points towards its immunomodulatory and anti-inflammatory properties rather than its antimicrobial effects alone. dermnetnz.orgnih.gov
The anti-inflammatory and immunosuppressive characteristics of this compound are considered key to its effectiveness in rosacea. frontiersin.org One of the primary mechanisms is believed to be its ability to reduce reactive oxygen species (ROS) produced by neutrophils. mdpi.comnih.gov This antioxidant activity may be the foundation of its anti-inflammatory effect in rosacea. skintherapyletter.com Increased production of ROS is thought to contribute to the inflammation and skin damage seen in rosacea, and by decreasing ROS, this compound may mitigate these effects. wikipedia.org Studies have shown that this compound interferes with the release of ROS from neutrophils, which cause tissue injury at sites of inflammation. skintherapyletter.com Specifically, this compound has been found to inhibit hydrogen peroxide (H₂O₂) and hydroxyl radical (OH·) production by neutrophils. karger.com
Furthermore, this compound's immunomodulatory effects are linked to its capacity to decrease the activation of nuclear factor-kappa B (NF-κB). wikipedia.org NF-κB is a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. wikipedia.org By inhibiting NF-κB activation, this compound can lead to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). wikipedia.org There is also evidence to suggest that this compound can inhibit the production of interleukin-17 (IL-17). frontiersin.org
Clinical research has consistently demonstrated the efficacy of topical this compound in reducing the inflammatory lesions (papules and pustules) and erythema associated with rosacea. skintherapyletter.comdroracle.ai
A large, community-based, open-label study known as the CLEAR trial, involving 582 subjects with mild to moderately severe papulopustular rosacea, evaluated the efficacy of 0.75% this compound topical gel. nih.govmdedge.comdermatologytimes.com The results showed significant improvements in investigator global assessment scores, mean papule and pustule counts, and erythema scores from baseline over a 12-week period. nih.govmdedge.com
Table 1: Key Findings from the CLEAR Trial
| Outcome Measure | Results at 12 Weeks | Significance |
|---|---|---|
| Mean Papule and Pustule Count | 61% decrease at 8 weeks, with continued reduction through week 12. mdedge.com | P < .0001 nih.govmdedge.com |
| Mean Erythema Severity Score | Nearly 50% reduction. nih.govmdedge.com | P < .0001 nih.govmdedge.com |
| Telangiectasia Index Score | Approximately 50% reduction. mdedge.com | P < .0001 mdedge.com |
| Patient-Reported Outcomes | 25% improvement in itching, pain, soreness, or stinging; 53% improvement in embarrassment or self-consciousness; 31% improvement in rosacea's effect on social or leisure activities. nih.govmdedge.com | - |
Another study compared the efficacy of ivermectin 1% cream with this compound 0.75% cream for inflammatory lesions in rosacea. The results indicated that ivermectin was superior, with a higher percentage reduction in inflammatory lesions from baseline. dovepress.com
Table 2: Comparative Efficacy of Ivermectin and this compound in Rosacea
| Treatment Group | Percentage Reduction of Inflammatory Lesions from Baseline |
|---|---|
| Ivermectin 1% Cream | 83.0% dovepress.com |
| This compound 0.75% Cream | 73.7% dovepress.com |
A meta-analysis of studies on topical treatments for rosacea suggested that ivermectin is more effective than both azelaic acid and this compound, and that azelaic acid has a better efficacy profile than this compound. actasdermo.org However, it's important to note that a double-blind, randomized clinical trial involving 56 adults with papulopustular rosacea found that 5% dapsone (B1669823) gel had similar efficacy to 0.75% this compound gel in improving Investigator's Global Assessment (IGA) scores and reducing lesion counts. frontiersin.org
While this compound is effective in managing the inflammatory aspects of rosacea, it has little to no effect on telangiectasias (visible blood vessels). skintherapyletter.comjst.go.jp The primary benefits of this compound in rosacea are attributed to its anti-inflammatory and immunomodulatory actions, particularly its ability to inhibit neutrophil-derived ROS and modulate cytokine production. frontiersin.orgmdpi.comnih.gov
Impact on Host Microbiota and Microbiome Research
Alterations in Microbial Composition
Metronidazole (B1676534) administration leads to significant and sometimes lasting changes in the composition of the host microbiota. nih.govasm.org It primarily targets anaerobic bacteria, causing a notable decrease in their populations. nih.gov
Key research findings indicate:
Reduced Diversity: A common finding across numerous studies is a significant decrease in microbial diversity and richness following this compound treatment. asm.orgplos.org This reduction in biodiversity is often temporary, with richness and evenness returning to baseline values within a few weeks after treatment cessation. nih.gov However, some studies have noted that the restored microbiota composition may differ from the pre-treatment state. plos.org
Genus- and Species-Level Changes: Specific bacterial genera are consistently affected by this compound. Studies have reported decreases in key anaerobic bacteria like Bacteroides, Clostridium, Fusobacterium, Prevotella, and Faecalibacterium. plos.orgmdpi.complos.org In contrast, genera such as Bifidobacterium, Lactobacillus, Enterococcus, and Streptococcus may increase in abundance. plos.org Notably, a reduction in Clostridium hiranonis (now known as Peptacetobacter hiranonis), a bacterium involved in bile acid metabolism, has been repeatedly observed. mdpi.commdpi.com
Table 1: Reported Alterations in Microbial Taxa Following this compound Treatment
| Microbial Taxon | Effect of this compound | References |
| Diversity (Richness & Evenness) | ↓ | nih.govasm.orgplos.org |
| Phylum Bacteroidetes | ↓ | nih.govplos.org |
| Phylum Fusobacteria | ↓ | nih.govplos.org |
| Phylum Proteobacteria | ↑ | nih.gov |
| Phylum Actinobacteria | ↑ | nih.gov |
| Order Clostridiales | ↓ | nih.gov |
| Order Lactobacillales | ↑ | nih.gov |
| Bacteroides | ↓ | plos.orgplos.org |
| Clostridium | ↓ | plos.org |
| Fusobacterium | ↓ | plos.org |
| Prevotella | - | - |
| Faecalibacterium | ↓ | plos.org |
| Peptacetobacter hiranonis | ↓ | mdpi.commdpi.com |
| Bifidobacterium | ↑ | plos.org |
| Lactobacillus | ↑ | plos.orgasm.org |
| Enterococcus | ↑ | plos.org |
| Streptococcus | ↑ | plos.org |
| Escherichia coli | ↑ | mdpi.com |
Effects on Intestinal Immunity and Barrier Function
The alterations in the gut microbiota induced by this compound have a direct impact on the host's intestinal immunity and the integrity of the intestinal barrier.
Key research findings include:
Altered Mucus Layer: this compound treatment has been shown to alter the colonic mucus layer. Some studies report a thinning of the inner mucus layer, which can weaken the mucosal barrier. asm.orgnih.govasm.org This thinning may be due to a reduction in mucin-degrading bacteria that, in a healthy state, stimulate mucin production by epithelial cells. asm.org The disruption of this feedback loop can lead to a less robust protective barrier. asm.org
Increased Intestinal Permeability: The compromised mucus layer and altered microbial composition can lead to increased intestinal permeability. avma.org This allows for greater interaction between microbial components and the intestinal epithelium. asm.org
Modulation of Immune Responses: this compound can influence the host's immune response. Studies have shown increased expression of antimicrobial peptides like Reg3β and Reg3γ in the colon following treatment, indicating an elevated inflammatory tone and microbial stimulation of the epithelium. asm.orgasm.org This heightened immune activation can occur even in the absence of overt inflammation. asm.org Furthermore, this compound has been associated with increased serum concentrations of nuclear factor κB, a key regulator of inflammation. avma.org
Goblet Cell Function: Research indicates that this compound can alter goblet cell function, which are responsible for producing the mucus that forms the protective intestinal barrier. asm.orgasm.org This can lead to reduced production of Muc2, a key component of the inner mucus layer. asm.orgresearchgate.net
Reduced Short-Chain Fatty Acid (SCFA) Production: The decrease in anaerobic bacteria, particularly SCFA-producing bacteria, leads to lower concentrations of beneficial metabolites like butyrate (B1204436) and propionate (B1217596) in the gut. mdpi.comavma.org SCFAs are crucial for maintaining gut health, providing energy for colonocytes, and modulating immune function. mdpi.com
Host-Microbe Interactions in Specific Anatomical Sites
The impact of this compound on host-microbe interactions is site-specific, with distinct effects observed in the gastrointestinal and female genital tracts.
Gastrointestinal Tract
In the gastrointestinal tract, this compound's primary effect is the disruption of the anaerobic microbial community. nih.govplos.org This leads to a cascade of events impacting host-microbe interactions. The reduction in anaerobic bacteria, such as Bacteroides and Clostridium, alters the metabolic landscape of the gut. nih.govplos.orgmdpi.com This includes a decrease in the conversion of primary bile acids to secondary bile acids, a process carried out by bacteria like Clostridium hiranonis. mdpi.commdpi.com Secondary bile acids play a role in regulating the gut microbial community and inhibiting the growth of pathogens like Clostridium difficile. nih.gov
The thinning of the mucus layer and increased intestinal permeability bring the remaining microbiota into closer contact with the intestinal epithelium. asm.orgoup.com This can lead to increased stimulation of the host's immune system, as evidenced by the upregulation of antimicrobial peptides. asm.orgasm.org The altered microbial composition, particularly the increase in facultative anaerobes like E. coli, can further drive inflammatory responses. asm.orgmdpi.com
Female Genital Tract
In the female genital tract, this compound is a common treatment for bacterial vaginosis (BV), a condition characterized by a shift from a Lactobacillus-dominant microbiome to a polymicrobial community of anaerobic bacteria. researchgate.netfrontiersin.org this compound treatment can effectively reduce the load of BV-associated anaerobes, such as Gardnerella vaginalis and Atopobium vaginae. researchgate.netfrontiersin.org
However, the effects are often not sustained. While treatment can lead to a temporary increase in Lactobacillus species, particularly L. iners, recurrence of BV is common. frontiersin.orgbiorxiv.orgmdpi.com This suggests that this compound may not fully eradicate the dysbiotic bacteria or the underlying conditions that favor their growth. researchgate.net
The inflammatory environment associated with BV, characterized by elevated levels of pro-inflammatory cytokines, can be temporarily reduced by this compound treatment. frontiersin.orgbiorxiv.orgfrontiersin.org This reduction in inflammation is linked to the decrease in BV-associated bacteria. biorxiv.org However, treatment failure or recurrence of BV is associated with a persistent pro-inflammatory state, which has implications for an increased risk of sexually transmitted infections. frontiersin.orgmdpi.com
Implications for Dysbiosis and Secondary Infections
The profound alterations to the host microbiota caused by this compound can lead to dysbiosis, an imbalance in the microbial community that can increase susceptibility to secondary infections.
Dysbiosis: this compound-induced dysbiosis is characterized by a significant increase in the Dysbiosis Index (DI), a measure of the imbalance in the gut microbiota. nih.govmdpi.commdpi.com This state of dysbiosis can persist for several weeks after the cessation of treatment. nih.govmdpi.com The long-term consequences of this dysbiosis are an area of active research, with potential links to chronic health issues. frontiersin.org
Increased Risk of Secondary Infections: The disruption of the normal gut microbiota, which provides colonization resistance against pathogens, can create an opportunity for opportunistic and pathogenic organisms to proliferate. nih.govfrontiersin.org For example, the reduction in anaerobic bacteria can lead to an overgrowth of facultative anaerobes like Enterobacteriaceae and Enterococcus. plos.org This shift can increase the risk of nosocomial infections. plos.org Furthermore, the altered gut environment may predispose the host to infections with enteric pathogens like Citrobacter rodentium. asm.orgnih.govasm.org The disruption of the microbiota and its metabolic functions, such as the production of secondary bile acids, can also contribute to the risk of Clostridium difficile infection. mdpi.com
Drug Design and Medicinal Chemistry of Metronidazole Derivatives
Structure-Activity Relationship (SAR) Studies
The core structure of metronidazole (B1676534), a 5-nitroimidazole, is crucial for its activity. The nitro group at the 5th position is essential, as its reduction in anaerobic organisms leads to the formation of DNA-damaging radicals. firsthope.co.in Modifications to other parts of the molecule have been extensively studied to enhance efficacy and explore new therapeutic applications.
The ethyl-hydroxy side chain and the methyl group on the imidazole (B134444) ring are common sites for chemical modification. Structure-Activity Relationship (SAR) studies have revealed that the introduction of different functional groups can significantly impact the biological activity. For instance, in a series of this compound-triazole conjugates, it was found that polar groups like –COOH and –CH2NH2 diminished activity against Clostridium difficile, whereas phenyl and benzyl (B1604629) substitutions enhanced or maintained inhibitory activity. sci-hub.se In another study on this compound-triazole-styryl hybrids, the steric, hydrophobic, electrostatic, donor, and acceptor fields of substituents were shown to influence antiamoebic activity.
SAR analysis of this compound carbamates demonstrated that cyclic unsubstituted carbamates were the most potent against both Giardia duodenalis and Trichomonas vaginalis. mdpi.com For antibacterial activity, the presence of –OH and –Cl groups, particularly at the ortho-position of a phenyl ring, was found to be important. sci-hub.se Conversely, for other aryl derivatives, –Me, -NH2, -OH, and –Cl groups at the para-position increased antibacterial activity, with the aryl ring generally being more suitable for inhibitory activity than a 3-pyridyl ring. sci-hub.se Furthermore, iso-flavone derived conjugates with a 4-hydroxyphenyl ring showed the most promising activity against H. pylori. sci-hub.se
Synthesis of this compound Conjugates and Analogues
The synthesis of this compound derivatives often involves modifying the hydroxyl group of the parent molecule. researchgate.net This has led to the creation of a wide array of conjugates and analogues with diverse chemical structures and biological activities.
Common synthetic strategies include:
Esterification: this compound has been conjugated with various acids, such as cinnamic acid and salicylic (B10762653) acid derivatives, to form ester derivatives. pkusz.edu.cnresearchgate.netcapes.gov.br
Etherification: The hydroxyl group can be converted to an ether linkage, for example, to attach a propargyl group for subsequent click chemistry reactions. ajchem-a.comresearchgate.net
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for creating 1,2,3-triazole-linked this compound conjugates. ajchem-a.comresearchgate.netcapes.gov.br This involves reacting a this compound derivative containing a terminal alkyne with an aryl azide. ajchem-a.comresearchgate.net
Carbamate Formation: this compound carbamates have been synthesized to explore their antiprotozoal activity. mdpi.com
Solid-Phase Synthesis: This technique has been employed to create this compound-oligonucleotide conjugates. mdpi.comresearchgate.net
Multicomponent Reactions: Novel hybrid molecules have been synthesized by linking this compound to other pharmacophores, such as eugenol (B1671780) analogues, via a triazole linker. ualberta.ca
These synthetic efforts have produced a variety of novel compounds, including this compound-triazole conjugates, this compound-flavonoid hybrids, and this compound acid acyl sulfonamides. sci-hub.senih.govtandfonline.com
Rational Drug Design Approaches
Rational drug design methodologies are increasingly being used to guide the development of new this compound derivatives with improved or novel therapeutic properties. These computational techniques help in understanding the molecular interactions between the drug and its target, thereby facilitating the design of more potent and selective compounds.
Molecular Docking Analysis
Molecular docking is a computational tool used to predict the binding orientation and affinity of a ligand to a protein target. This technique has been widely applied in the study of this compound derivatives to understand their mechanism of action and to identify potential new therapeutic targets.
For example, docking studies have been used to investigate the binding of this compound derivatives to:
H. pylori nitroreductase (RdxA): To understand the basis of this compound resistance and to design derivatives with improved activity against resistant strains. unesp.br
Epidermal Growth Factor Receptor (EGFR) and HER-2 kinases: To explore the anticancer potential of this compound derivatives. pkusz.edu.cnnih.govdrugbank.com Docking simulations helped to identify the probable binding models of these derivatives within the active site of the EGFR kinase domain. pkusz.edu.cndrugbank.com
E. histolytica thioredoxin reductase (EhTHRase): To elucidate the mechanism of action of this compound thiosalicylate conjugates against this parasite. nih.gov
Janus kinase 3 (JAK3): To design novel this compound derivatives as potential inhibitors for applications in cancer and inflammatory diseases. rsc.org
H. pylori urease: To explain the inhibitory activities of synthesized this compound derivatives against this enzyme. capes.gov.br
Focal Adhesion Kinase (FAK): To propose a probable target protein for the cytotoxic effects of certain this compound derivatives. nih.gov
These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and contribute to the compound's biological activity. pkusz.edu.cnnih.gov
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
Several QSAR studies have been conducted on this compound derivatives:
Antiamoebic Activity: A 3D-QSAR study on this compound-triazole-styryl hybrids using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed to elucidate the effects of steric, hydrophobic, and electrostatic properties on their antiamoebic activity.
Anticancer Activity: QSAR analysis has been performed on nitroazoles, including this compound, to model their anti-tumor and anti-metastasis activities. nih.gov These studies have indicated that the properties of the nitro anion radical derivatives, such as hydrophobicity and molar refraction, are significant for their interaction with molecular targets. nih.gov
Anti-HIV Activity: An atom-based QSAR model was developed for this compound derivatives reported as non-nucleoside reverse transcriptase inhibitors (NNRTIs) to refine a database of potential anti-HIV compounds. nih.gov
Antimicrobial Activity: QSAR methods have been used to analyze a set of 4- and 5-nitroimidazole derivatives to identify the structural features responsible for their antimicrobial activity. eurekaselect.com
Development of Novel Therapeutic Applications beyond Antimicrobials
While this compound is a well-established antimicrobial agent, recent research has focused on repurposing its scaffold for other therapeutic indications, most notably in oncology.
Anticancer Potential
The hypoxic environment of solid tumors provides a rationale for investigating nitroimidazoles like this compound as potential anticancer agents, as they can be reductively activated in low-oxygen conditions. mdpi.com Research has explored the development of this compound derivatives as inhibitors of key signaling pathways involved in cancer progression.
Several studies have reported the design and synthesis of this compound derivatives targeting EGFR and HER-2, which are important receptors in the development and progression of many cancers. pkusz.edu.cnnih.gov
A series of cinnamic acid this compound ester derivatives were synthesized, with some compounds showing potent inhibitory activity against EGFR and HER-2 kinases and antiproliferative activity against the MCF-7 breast cancer cell line. pkusz.edu.cndrugbank.com
Building on these findings, a series of this compound acid acyl sulfonamide derivatives were developed, with one compound demonstrating potent inhibition of EGFR and HER-2, as well as significant growth inhibitory activity against A549 lung cancer and B16-F10 melanoma cell lines in vitro. nih.gov
this compound sulfonamide derivatives have been shown to inhibit EGFR and HER2 kinases in adenocarcinoma and melanoma cell lines. mdpi.com
Novel 1,2,3-triazole-linked this compound derivatives have also been synthesized and evaluated for their cytotoxic activity against non-small cell lung cancer, targeting EGFR tyrosine kinase. ajchem-a.com
Beyond EGFR/HER-2 inhibition, other anticancer mechanisms have been explored:
this compound has been shown to enhance the efficacy of radiotherapy by targeting hypoxic tumor cells. mdpi.com
Silver complexes of this compound have demonstrated potent cytotoxicity against hepatocellular carcinoma (HCC) and colorectal cancer (CRC) cell lines by synergistically inducing DNA damage and reactive oxygen species (ROS) production. mdpi.com
A series of novel this compound derivatives containing a 1,4-benzodioxan moiety were designed as potential JAK3 inhibitors and showed potent antitumor activity against several cancer cell lines. rsc.org
this compound aryloxy, carboxy, and azole derivatives have been synthesized and evaluated for their cytotoxic activities, with some compounds inducing apoptosis in cancer cells, potentially through the inhibition of Focal Adhesion Kinase (FAK). nih.gov
Antidiabetic Activity
While this compound itself is not an antidiabetic agent, research has explored its potential role in modulating blood glucose levels, primarily through its interactions with other drugs. This compound can inhibit the cytochrome P450 enzyme CYP2C9, which is responsible for the metabolism of certain hypoglycemic agents like sulfonylureas. nih.govwjgnet.com This inhibition can lead to increased plasma concentrations of these drugs, thereby enhancing their glucose-lowering effect. nih.govwjgnet.com
Beyond drug-drug interactions, medicinal chemistry efforts have focused on creating novel this compound derivatives with inherent antiglycation properties. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, which can lead to the formation of advanced glycation end products (AGEs) implicated in diabetic complications. A series of this compound ester derivatives were synthesized and evaluated for their in vitro antiglycation potential. researchgate.net Several of these ester derivatives demonstrated significant antiglycation activity, with some compounds showing IC50 values comparable to the standard agent, rutin (B1680289). researchgate.net This suggests a potential therapeutic application for these new derivatives in managing diabetic complications. researchgate.net
Notably, the research into this compound derivatives for antidiabetic activity is still in its early stages, with a focus on understanding structure-activity relationships. For instance, one study synthesized and characterized 34 this compound ester derivatives, identifying compounds 28 , 16 , and 3 as having potent antiglycation activity. researchgate.net The IC50 values for these compounds were 218.97 ± 2.5 µM, 245.3 ± 5.1 µM, and 278.6 ± 0.8 µM, respectively, which are comparable to rutin (IC50 = 294.5 ± 1.50 µM). researchgate.net
Table 1: Antiglycation Activity of Selected this compound Ester Derivatives
| Compound | IC50 (µM) |
| Derivative 28 | 218.97 ± 2.5 |
| Derivative 16 | 245.3 ± 5.1 |
| Derivative 3 | 278.6 ± 0.8 |
| Rutin (Standard) | 294.5 ± 1.50 |
Data sourced from a study on the antiglycation potential of this compound ester derivatives. researchgate.net
Anti-HIV Activity
The exploration of this compound derivatives in the context of anti-HIV research has yielded several promising candidates, primarily targeting the HIV-1 reverse transcriptase (RT) enzyme. These derivatives are often designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
One area of investigation involves the synthesis of 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs). acs.org These compounds have shown anti-HIV-1 activity in the submicromolar range. acs.org Structure-activity relationship (SAR) studies have indicated that substitution at the meta position of one of the phenyl rings on the diarylmethane moiety is crucial for antiviral activity, while 3,5-disubstitution on the same ring leads to a decrease in potency. acs.org
In other studies, various this compound derivatives have been synthesized and tested for their anti-HIV activity. For example, compounds AMAA6 and AMAA11 displayed good anti-HIV activity in a 2016 study. researchgate.net Another study by Al-Masoudi in 2012 resulted in the synthesis of nitroimidazole derivatives NAA13 and NAA14 , which exhibited greater activity than the reference drug nevirapine (B1678648). researchgate.net Furthermore, Silvestri and colleagues identified two nitroimidazole derivatives, RS6d and RS6h , with sub-micromolar activity against HIV, comparable to nevirapine. researchgate.net The substitution of the hydroxyl group on this compound with a sulfonyl group was found to enhance in vitro inhibitory activity, as seen with compounds M93 and M94 . researchgate.net
The design of hybrid molecules has also been a fruitful strategy. This compound-flavonoid hybrid molecules have been investigated as potential NNRTIs. nih.gov These hybrids have demonstrated good docking scores and binding interactions similar to reference drugs in computational studies. nih.gov
Table 2: Anti-HIV Activity of Selected this compound Derivatives
| Compound/Derivative | Target/Mechanism | Key Findings | Reference |
| AMAA6, AMAA11 | HIV | Displayed good anti-HIV activity. | researchgate.net |
| NAA13, NAA14 | HIV | Exhibited more activity than nevirapine. | researchgate.net |
| RS6d, RS6h | HIV | Showed sub-micromolar activity comparable to nevirapine (0.3 µM). | researchgate.net |
| M93, M94 | HIV | Sulfonyl group substitution enhanced in vitro inhibition. | researchgate.net |
| DAMNIs | HIV-1 Reverse Transcriptase | Several compounds showed submicromolar anti-HIV-1 activity. | acs.org |
| This compound-flavonoid hybrids | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Demonstrated good docking scores and binding interactions in silico. | nih.gov |
Advanced Research Methodologies and Future Directions
In Vitro Research Methodologies
In vitro research provides a foundational understanding of a drug's behavior at the cellular and molecular level. For metronidazole (B1676534), these laboratory-based techniques are crucial for assessing its effectiveness and toxicity, deciphering its metabolic fate, and understanding the complex mechanisms by which microorganisms develop resistance.
Cell culture models offer a controlled environment to investigate the direct effects of this compound on various cell types. These systems are instrumental in high-throughput screening and detailed mechanistic studies, providing a cost-effective alternative to traditional in vivo testing. researchgate.net Both two-dimensional (2D) monolayer cultures and more complex three-dimensional (3D) models are employed to evaluate cellular responses. researchgate.net
Cytotoxicity and viability are common endpoints measured in these studies. For instance, the MTT assay, which measures mitochondrial-dependent reduction of MTT to formazan, is used to assess cell viability. rsc.org One study utilized the MTT test to evaluate the impact of this compound on the DLD-1 colorectal cancer cell line, incubating cells with various concentrations of the drug for 24, 48, and 72 hours. nih.gov After a 24-hour incubation, the viability of DLD-1 cells decreased significantly at concentrations of 10, 50, and 250 μg/mL. nih.gov Other methods include the trypan blue exclusion assay and the lactate (B86563) dehydrogenase (LDH) release test, which measure cell membrane integrity. rsc.org In studies using primary murine mixed glial cells, the MTT assay showed that this compound did not cause significant cell death in a dose-dependent manner, suggesting it is not inherently toxic to these cells under the tested conditions. mountainscholar.org
| Cell Line/Model | Assay Used | Research Focus | Key Finding | Source |
| DLD-1 (Colorectal Cancer) | MTT Assay, [3H]-thymidine incorporation | Cytotoxicity, DNA Synthesis | Decreased cell viability at concentrations of 10, 50, and 250 μg/mL after 24 hours. | nih.gov |
| Primary Murine Mixed Glia | MTT Assay | Neurotoxicity | Did not cause significant dose-dependent cell death, suggesting low inherent toxicity to glial cells. | mountainscholar.org |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Trypan Blue Exclusion, LDH Release Assay | Cytotoxicity | Minimal impact on cell viability except at high concentrations and long exposure times. | rsc.org |
| A549 (Lung Cancer) | 2D and 3D Culture | Drug Efficacy Testing | Used as a model to test therapeutic efficacy in vitro. | researchgate.net |
Biochemical assays are fundamental to understanding how this compound is metabolized in the body. The drug undergoes extensive hepatic biotransformation through pathways like side-chain hydroxylation, oxidation, and glucuronide conjugation. drugbank.comnih.govresearchgate.net The primary metabolites include 2-hydroxythis compound and 1-metronidazole acetic acid. nih.gov
Research to identify the specific enzymes responsible for these transformations often utilizes human liver microsomes (HLMs). nih.gov Such studies have characterized the enzymatic kinetics of this compound metabolism. It has been shown that multiple Cytochrome P450 (CYP) enzymes are involved, with CYP2A6 identified as the high-affinity (low Km) catalyst responsible for the formation of 2-hydroxythis compound at therapeutic concentrations. nih.govresearchgate.net Enzyme activity assays, often measured in hepatic microsomal fractions, are conducted to quantify the rate of metabolite formation. nih.gov These assays are critical for predicting potential drug-drug interactions and understanding variability in patient responses. nih.gov
| Enzyme/Metabolite | Research Method | Function/Significance | Source |
| Enzymes | |||
| Cytochrome P450 (CYP) System | Assays with Human Liver Microsomes (HLMs) | Primary system for hepatic metabolism of this compound. | nih.gov |
| CYP2A6 | HLM assays, recombinant enzyme studies | Identified as the principal high-affinity enzyme for converting this compound to 2-hydroxythis compound. | nih.govresearchgate.net |
| Metabolites | |||
| 2-hydroxythis compound | HPLC, Mass Spectrometry | Major active metabolite formed by hydroxylation of the 2-methyl group. | drugbank.comnih.gov |
| 1-metronidazole acetic acid | HPLC, Mass Spectrometry | Metabolite formed by oxidation of the 1-ethyl group. | nih.gov |
| N-(2-hydroxyethyl)-oxamic acid | Detection in urine | A reduced metabolite produced by gut microbiota. oup.complos.org | oup.complos.org |
| Acetamide | Detection in urine | A reduced metabolite produced by gut microbiota. oup.complos.org | oup.complos.org |
The emergence of this compound resistance is a significant clinical challenge, and molecular biology techniques are essential for uncovering the genetic basis of this resistance. researchgate.net These methods allow researchers to move beyond phenotypic observations to identify specific genes and pathways involved.
A primary mechanism of action for this compound involves reductive activation by microbial enzymes like pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). nih.gov Consequently, a common resistance strategy involves decreased drug activation. researchgate.net Molecular studies in Giardia duodenalis have used strand-specific RNA sequencing to compare gene expression between resistant and susceptible lines. nih.gov These analyses revealed that resistant strains often exhibit transcriptional down-regulation of genes encoding PFOR and nitroreductase-1, an enzyme that activates this compound. nih.gov
Other molecular approaches include the use of conventional and real-time PCR to detect specific resistance genes. asm.orgresearchgate.net For example, in Trichomonas vaginalis, nitroreductase genes like ntr4Tv and ntr6Tv have been analyzed to determine resistance. researchgate.net Furthermore, creating gene mutants is a powerful tool. Studies in Bacteroides fragilis have shown that mutants in DNA repair genes, such as recombinase A (recA) and DNA helicase (recQ), are more susceptible to this compound, highlighting the role of enhanced DNA repair in survival after drug-induced damage. oup.com
| Resistance Mechanism | Organism Studied | Molecular Technique | Key Finding | Source |
| Decreased Drug Activation | Giardia duodenalis | RNA Sequencing | Down-regulation of pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductase-1 genes in resistant lines. | nih.gov |
| Decreased Drug Activation | Trichomonas vaginalis | PCR | Resistance associated with specific nitroreductase genes (ntr4Tv, ntr6Tv). | researchgate.net |
| Enhanced DNA Repair | Bacteroides fragilis | Gene knockout/mutant analysis | Mutants lacking DNA repair genes (recA, recQ) show increased susceptibility to this compound. | oup.com |
| Altered Drug Uptake | Bacteroides fragilis | Genome Sequencing | Changes in cell wall structure can lead to generalized defects in this compound transport. | oup.com |
Biochemical Assays for Enzyme Activity and Metabolic Pathways
In Vivo Research Methodologies
In vivo studies are indispensable for understanding how a drug behaves in a complex, whole-organism system, accounting for absorption, distribution, metabolism, and excretion (ADME), as well as interactions with host systems like the gut microbiome.
Animal models, particularly murine models, are extensively used to study the efficacy, toxicity, and pharmacokinetics of this compound. oup.comresearchgate.net These models are crucial for bridging the gap between in vitro findings and clinical application. A significant area of modern research involves using these models to investigate the interaction between this compound and the gut microbiome. plos.org
To specifically assess the influence of gut bacteria, studies often compare germ-free (GF) mice with specific-pathogen-free (SPF) control mice. plos.orgresearchgate.net Research has shown that the absence of gut microbiota in GF mice significantly affects the metabolism of this compound. plos.org For example, GF mice exhibit higher plasma concentrations of the parent drug compared to SPF mice, indicating that gut microbes play a role in its metabolism. plos.orgresearchgate.net Reduced metabolites of this compound, such as N-(2-hydroxyethyl)-oxamic acid and acetamide, are detected in the urine of conventional rats but not in germ-free rats, confirming that gut microbiota are required for their production. oup.complos.org These models also reveal that the gut microbiome can influence the expression of the host's hepatic enzymes, such as cytochromes P450, thereby indirectly altering drug metabolism. plos.orgresearchgate.net
| Animal Model | Research Focus | Key Finding | Source |
| Germ-Free (GF) vs. Specific-Pathogen-Free (SPF) Mice | Gut Microbiome Interaction | Absence of microbiota leads to higher plasma levels of parent this compound. | plos.orgresearchgate.net |
| Germ-Free (GF) vs. Conventional Rats | Metabolite Production | Reduced metabolites (e.g., acetamide) are formed by gut microbiota and are absent in GF rats. | oup.complos.org |
| SPF Mice | Hepatic Enzyme Regulation | Gut microbiota can modulate the expression and activity of hepatic cytochrome P450 enzymes, affecting drug metabolism. | plos.orgresearchgate.net |
| Rat Models | Carcinogenicity | Used in studies investigating the potential for drug-induced tumors. | europeanreview.org |
Preclinical studies are essential for the development of new drug delivery systems and chemical derivatives of this compound aimed at improving efficacy, targeting specific sites, or overcoming resistance. These studies evaluate novel formulations such as topical creams, mucoadhesive buccal tablets, and sustained-release gastric floating tablets. researchgate.netmdpi.comnih.gov
The evaluation process typically involves both in vitro and in vivo methodologies. In vitro tests, such as dissolution and drug release studies, characterize the formulation's performance under laboratory conditions. researchgate.netmdpi.com For example, the release rate of this compound from novel floating tablets was found to be significantly lower than from conventional tablets, indicating sustained release. mdpi.com These findings are then correlated with in vivo animal studies. A study on a mucoadhesive tablet for periodontal disease involved characterizing its adhesion time and force ex vivo before evaluating its release profile in vivo. nih.gov
In addition to new formulations, medicinal chemists synthesize novel this compound derivatives or conjugates to enhance antimicrobial activity, particularly against aerobic bacteria. nih.gov For example, a series of this compound-benzimidazole hybrids showed significantly higher potency against Gram-positive strains than this compound alone. nih.gov Other research has focused on creating 1,2,3-triazole-linked this compound derivatives with potential anticancer properties, which were evaluated through both computational docking studies and in vitro cytotoxicity assays against cancer cell lines. ajchem-a.com
| Formulation/Derivative | Type | Preclinical Evaluation Method | Purpose/Key Finding | Source |
| Mucoadhesive Buccal Tablets | Novel Formulation | Swelling studies, ex vivo mucoadhesion force, in vitro/in vivo release. | Designed for sustained drug release in the treatment of periodontal disease. | nih.gov |
| Intra-Gastric Buoyant Tablets | Novel Formulation | In vitro dissolution (Higuchi model), in vivo study in healthy volunteers. | Provided sustained drug release over 6+ hours with improved bioavailability. | mdpi.com |
| This compound-Benzimidazole Hybrids | Novel Derivative | Synthesis, antimicrobial testing (MIC values), molecular docking. | Displayed higher potency against aerobic Gram-positive bacteria than the parent drug. | nih.gov |
| 1,2,3-Triazole-Linked this compound | Novel Derivative | Synthesis, molecular docking, MTT cell viability assay. | Developed as potential EGFR tyrosine kinase inhibitors for anticancer applications. | ajchem-a.com |
| This compound-Containing Gel | Novel Formulation | In vivo evaluation in patients, HPLC monitoring of crevicular fluid. | Adjuvant treatment for chronic periodontitis; significantly decreased total bacterial count. | nih.gov |
Animal Models for Efficacy, Toxicity, and Microbiome Studies
Clinical Research Methodologies
Clinical research remains pivotal in defining the role and future of this compound in an era of increasing antimicrobial resistance. Observational studies and clinical trials are providing crucial data to guide its use.
Observational Studies on Resistance Epidemiology
Observational studies are critical for tracking the prevalence of this compound resistance in various pathogens. For instance, resistance in Helicobacter pylori is a significant concern, with epidemiological evidence suggesting a link between prior this compound use for other infections and the development of resistance. nih.gov Studies have shown that a high prevalence of resistance exists in developing countries, often associated with the use of this compound for parasitic infections. nih.gov
A systematic review of studies on H. pylori revealed that after the failure of a first-line treatment containing this compound, a staggering 89.7% of the 68 patients assessed showed secondary resistance to the drug. elsevier.es This high rate of secondary resistance underscores the recommendation to avoid repeating this compound treatment after an initial failure. elsevier.es In contrast, resistance rates among anaerobic bacteria like Bacteroides species have generally remained low, although some reports indicate a concerning increase in resistance among Prevotella species. oup.comoup.com
Data from various regions highlight the fluctuating and geographically diverse nature of this compound resistance. For example, a study in Korea from 2003-2022 showed an increase in resistance rates for H. pylori against this compound from 30.6% to 38.1%. mdpi.com Another meta-analysis in the United States found resistance rates to be above 30%. mdpi.com These observational findings are essential for updating treatment guidelines and promoting antibiotic stewardship.
**Table 1: Prevalence of Secondary this compound Resistance in *H. pylori***
| Study Type | Number of Patients Assessed | Secondary Resistance Rate (%) | Key Finding |
|---|---|---|---|
| Systematic Review elsevier.es | 68 | 89.7 | High rate of resistance after first-line treatment failure. |
Clinical Trials Investigating Novel Applications
While this compound is a well-established antimicrobial, clinical trials continue to explore its use in new contexts and formulations. oup.comeuropeanreview.orgeuropeanreview.org For example, topical formulations of this compound have been developed and tested for dermatological conditions like rosacea. google.com A randomized, double-blind, placebo-controlled clinical trial demonstrated the efficacy of an aqueous this compound-containing gel in treating rosacea. google.com
Furthermore, clinical trials are investigating this compound in combination with newer agents to combat difficult-to-treat infections like those caused by Clostridioides difficile. oup.com Although fidaxomicin (B1672665) and other new antimicrobials are available, researchers are exploring combinations with this compound to treat patients with multiple relapses. oup.comresearchgate.net There is also ongoing research into this compound's effectiveness in managing Crohn's disease, with some trials suggesting therapeutic benefits, although more controlled studies are needed to establish its efficacy definitively. europeanreview.org
The development of novel drug delivery systems is another area of active clinical investigation. For instance, colon-targeted delivery systems for this compound using osmotic technology have been developed to enhance its local effect in the colon while minimizing systemic absorption. researchgate.net
Emerging Technologies in this compound Research
The advent of high-throughput technologies has revolutionized the study of antimicrobial agents like this compound, providing deeper insights into its mechanisms of action, resistance, and effects on the host.
Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies offer a comprehensive view of the molecular landscape of drug-pathogen interactions.
Genomics and Transcriptomics: These approaches have been instrumental in identifying the genetic basis of this compound resistance. In H. pylori, mutations in the rdxA and frxA genes, which encode for nitroreductases responsible for activating the prodrug this compound, are well-documented causes of resistance. cambridge.org Transcriptomic studies on Giardia duodenalis have revealed that resistance involves both passive mechanisms, such as the low activity of enzymes that activate this compound, and active mechanisms. unimelb.edu.au
Proteomics: Proteomic analyses help in understanding the protein expression changes in microorganisms upon exposure to this compound. Early studies on Mycobacterium tuberculosis showed that the bacterium upregulates the synthesis of various protein enzymes when exposed to bactericidal compounds. nih.gov Such insights can help in identifying new drug targets to overcome resistance.
Metabolomics: This technology analyzes the small-molecule metabolites in biological systems and can reveal the metabolic impact of this compound on both the pathogen and the host. A study on healthy cats showed that this compound administration led to significant and persistent alterations in the fecal and serum metabolome, indicating a profound effect on microbial metabolism and host-drug interactions. mdpi.com Metabolomics complements other omics approaches by providing a functional readout of the cellular state. nih.gov
The integration of these multi-omics strategies provides a powerful framework for discovering biomarkers and understanding the complex interplay between this compound, microorganisms, and the host. nih.govresearchgate.net
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Application | Key Findings/Examples |
|---|---|---|
| Genomics | Identifying resistance genes | Mutations in rdxA and frxA genes in H. pylori. cambridge.org |
| Transcriptomics | Understanding resistance mechanisms | Active and passive resistance mechanisms in Giardia duodenalis. unimelb.edu.au |
| Proteomics | Analyzing protein expression changes | Upregulation of specific proteins in M. tuberculosis upon drug exposure. nih.gov |
| Metabolomics | Assessing metabolic impact | Alterations in fecal and serum metabolites in cats after this compound administration. mdpi.com |
Advanced Imaging Techniques for Drug Distribution and Effects
Advanced imaging techniques are providing unprecedented views of how this compound is distributed in the body and its effects at the site of infection or on host tissues.
Magnetic Resonance Imaging (MRI) has been crucial in identifying and characterizing this compound-induced encephalopathy (MIE), a rare but serious neurological side effect. nih.govnih.gov Studies have described the typical MRI findings in MIE, which include bilateral symmetric lesions in the cerebellar dentate nucleus, brainstem, and splenium of the corpus callosum. nih.govnih.gov These characteristic imaging patterns allow for a rapid and accurate diagnosis of this reversible condition. nih.gov
Another innovative technique, pharmacomagnetography (PMG), which combines alternating current biosusceptometry and blood analysis, has been used to study the gastrointestinal transit and absorption of this compound. oup.com A study using PMG demonstrated that a prokinetic agent could enhance the absorption of this compound, showcasing the potential of such techniques to optimize drug delivery. oup.com
Future Research Trajectories
The future of this compound research will likely focus on several key areas. A primary goal is to overcome the challenge of antimicrobial resistance. This will involve the continued use of omics technologies to uncover novel resistance mechanisms and identify new drug targets. nih.gov The development of hybrid molecules, where this compound is conjugated with other pharmacophores, is a promising strategy to create new agents with enhanced activity against resistant strains. nih.gov
Personalized medicine is another important future direction. rjor.ro By identifying biomarkers that can predict treatment response or the risk of adverse effects, clinicians could tailor this compound therapy to individual patients. rjor.ro Further research is also needed to fully elucidate the long-term effects of this compound on the host microbiome and metabolome. mdpi.com
Continued exploration of novel drug delivery systems will be essential to improve therapeutic efficacy and reduce side effects. researchgate.net Finally, as our understanding of the role of anaerobic bacteria in various diseases expands, there may be new therapeutic applications for this "old warhorse" in antimicrobial chemotherapy. europeanreview.orgcambridge.orgoup.com
Addressing Resistance Challenges
This compound resistance is a growing concern that complicates the treatment of anaerobic and microaerophilic infections. The mechanisms of resistance are varied and pathogen-specific, involving complex biochemical and genetic alterations. kdna.netijpsjournal.com In Helicobacter pylori, resistance is frequently linked to mutations in the rdxA and frxA genes, which encode an oxygen-insensitive NADPH nitroreductase and an NADPH flavin nitroreductase, respectively. ijpsjournal.comnih.govasm.org Inactivation of these genes prevents the reductive activation of this compound, a crucial step for its bactericidal activity. kdna.netijpsjournal.com Transcriptomic studies in H. pylori have revealed that resistance is also associated with changes in redox pathways, biofilm formation, and ABC transportation systems. nih.gov
In Bacteroides fragilis, resistance can be conferred by nim genes, which encode nitroimidazole reductase enzymes that convert this compound into a non-toxic amino derivative. asm.orgoup.combiorxiv.org These genes, such as the novel nimJ, are often carried on mobile genetic elements, facilitating their spread. oup.com Other mechanisms in B. fragilis include increased expression of DNA repair genes like recA and alterations in iron transport. asm.orgoup.com For Clostridioides difficile, resistance mechanisms are also multifaceted. Some strains exhibit heme-dependent resistance linked to a specific mutation in the promoter of the nimB gene, a 5-nitroimidazole reductase, leading to its constitutive expression and subsequent drug degradation. biorxiv.org Other research points to the complexity of C. difficile resistance, involving multiple genes that may intersect with iron-dependent and oxidoreductive metabolic pathways. asm.org
In protozoan parasites like Trichomonas vaginalis and Giardia lamblia, resistance is often associated with decreased activity of enzymes involved in drug activation, such as pyruvate:ferredoxin oxidoreductase (PFOR). kdna.netasm.org In T. vaginalis, this can be due to reduced transcription of the ferredoxin gene, leading to lower intracellular levels of the ferredoxin protein required for this compound activation. kdna.net
To combat this rising resistance, several research strategies are being pursued. One major approach is the use of combination therapies. For H. pylori, bismuth-containing quadruple therapies, which include a proton pump inhibitor, bismuth, tetracycline, and this compound, have shown high efficacy, potentially by overcoming this compound resistance. nih.govwjgnet.com High-dose this compound regimens have also been explored to overcome resistance in some contexts. nih.govdovepress.com In the treatment of T. vaginalis, combining this compound with clotrimazole (B1669251) has demonstrated synergistic effects in some isolates. tandfonline.com Similarly, combining this compound with plant extracts is being investigated as a potential way to enhance efficacy against C. difficile. mdpi.com Another avenue of research is the development of molecules that can inhibit resistance mechanisms, aiming to restore this compound's efficacy. mdpi.com Furthermore, targeting plasmid maintenance or conjugation could be a novel strategy to reduce the spread of resistance genes. mdpi.com
Table 1: Summary of this compound Resistance Mechanisms in Select Pathogens
| Pathogen | Primary Resistance Mechanisms |
|---|---|
| Helicobacter pylori | Mutations in nitroreductase genes (rdxA, frxA); altered redox pathways; increased DNA repair; biofilm formation. kdna.netijpsjournal.comasm.orgnih.gov |
| Bacteroides fragilis | Presence of nim genes encoding nitroimidazole reductases; increased recA expression; altered iron transport. asm.orgoup.com |
| Clostridioides difficile | Heme-dependent resistance via nimB gene mutations; alterations in iron homeostasis and oxidoreductase pathways. asm.orgbiorxiv.org |
| Trichomonas vaginalis | Decreased levels of ferredoxin; reduced activity of pyruvate:ferredoxin oxidoreductase (PFOR). kdna.netasm.org |
| Giardia lamblia | Decreased activity of pyruvate:ferredoxin oxidoreductase (PFOR) and other activating enzymes. asm.org |
Exploring New Therapeutic Targets and Indications
Beyond its established uses, research is actively exploring the repurposing of this compound for new diseases and identifying novel molecular targets to expand its therapeutic potential. oup.comfrontiersin.org A significant area of this research is in the treatment of Chagas disease, a neglected parasitic illness caused by Trypanosoma cruzi. frontiersin.orgnih.gov While this compound monotherapy shows low potency against T. cruzi in vitro, studies have demonstrated that when combined with benznidazole, the current standard treatment, it enhances the latter's efficacy. frontiersin.orgnih.govmyeventflo.com In animal models of T. cruzi infection, this combination therapy prevented mortality and protected against cardiac alterations caused by the parasite. nih.govmyeventflo.com This drug repurposing strategy is advantageous as it can reduce the time and cost associated with developing entirely new drugs. frontiersin.orgmyeventflo.com
Another promising area of investigation involves identifying new cellular targets for this compound's activity. Flavodoxin, an electron-transfer protein found in pathogens like H. pylori but not in vertebrates, has emerged as a potential target. mdpi.com In anaerobic conditions, flavodoxin can activate nitroimidazole drugs like this compound, transforming them into reactive intermediates that cause lethal DNA damage. mdpi.com Therefore, developing compounds that specifically interact with or are activated by flavodoxin could lead to new antimicrobial agents with high selectivity and fewer side effects in humans. mdpi.com
The potential for this compound to be used as a targeted cell ablation tool in developmental studies is also recognized. oup.com Furthermore, research into veterinary antiprotozoals with similar structures, such as ronidazole, is providing insights that could lead to alternatives for human use, particularly for infections like C. difficile. contagionlive.com Ronidazole has shown promise as a potentially more potent and less toxic alternative to this compound for treating C. difficile infection. contagionlive.com
Understanding Long-Term Effects on Host Physiology and Microbiome
The long-term consequences of this compound administration on the patient's own body (host physiology) and its resident microbial communities (microbiome) are critical areas of ongoing research. It is well-documented that this compound can cause significant and lasting disruptions to the gut microbiome. mdpi.comoup.comresearchgate.net Studies have shown that even a short course of the antibiotic can lead to a profound drop in microbial diversity. oup.comresearchgate.netplos.org
Following treatment, a notable decrease in the abundance of key anaerobic bacteria, particularly from the Bacteroidetes phylum and butyrate-producing families like Ruminococcaceae, is often observed. oup.comfrontiersin.org Conversely, there can be an overgrowth of other bacteria, such as those from the genera Enterococcus and Streptococcus. oup.comasm.orgnih.gov While the microbiome often shows a remarkable capacity for recovery over several months, the composition may not fully return to its initial state, with some changes persisting for years. oup.complos.org For instance, one study found that after a combination therapy including this compound, the microbiota remained perturbed for up to four years post-treatment. plos.org This long-term dysbiosis can disrupt microbial metabolism, affecting the production of short-chain fatty acids like butyrate (B1204436) and propionate (B1217596), and altering the metabolism of bile acids. mdpi.com These alterations highlight the drug's potent and persistent effects on the microbiome and its metabolic functions. mdpi.com
Regarding host physiology, long-term this compound use has been associated with potential genotoxicity in animal models. europeanreview.org The drug can induce DNA strand breaks and form adducts. europeanreview.org Studies in mice and rats have raised concerns about its carcinogenic potential with long-term administration, although evidence in humans is considered insufficient. europeanreview.orgmskcc.org Research continues to investigate these potential long-term risks to better understand the complete safety profile of prolonged or repeated use.
Table 2: Reported Long-Term Effects of this compound on Gut Microbiota
| Effect | Description | Supporting Findings |
|---|---|---|
| Decreased Diversity | A significant reduction in the overall number and variety of microbial species. | Observed immediately after treatment and can persist. oup.comresearchgate.netplos.org |
| Phylum-Level Shifts | Alterations in the relative abundance of major bacterial phyla. | Decrease in Bacteroidetes and Actinobacteria; potential increase in Firmicutes. researchgate.netfrontiersin.orgasm.org |
| Genus-Level Changes | Depletion of specific beneficial genera and overgrowth of others. | Decrease in Bifidobacterium, Bacteroides, Faecalibacterium; increase in Enterococcus, Lactobacillus, Streptococcus. oup.complos.orgasm.org |
| Functional Disruption | Impaired metabolic functions of the microbiome. | Reduced production of short-chain fatty acids (e.g., butyrate, propionate) and secondary bile acids. mdpi.com |
| Persistent Dysbiosis | The microbial community may not fully return to its pre-treatment state. | Changes in microbiota composition have been observed up to four years after treatment. oup.complos.org |
Development of Personalized this compound Therapy
The variability in patient responses and the rise of antibiotic resistance have spurred research into personalized medicine approaches for this compound therapy. nih.gov The goal is to tailor treatment to the individual to maximize efficacy while minimizing adverse effects. A key strategy, particularly for H. pylori infections, is susceptibility-guided therapy. ijpsjournal.comnih.gov This involves testing the specific pathogen's resistance profile to various antibiotics, including this compound, before starting treatment. ijpsjournal.comnih.gov This approach helps avoid the empirical use of regimens that are likely to fail due to pre-existing resistance. dovepress.com
The search for reliable biomarkers is central to developing personalized therapy. researchgate.net Research is underway to identify host and microbial markers that can predict treatment outcomes. mdpi.com For instance, host inflammatory markers like C-reactive protein and procalcitonin (B1506340) are being evaluated for their potential to guide antibiotic treatment individualization. researchgate.net In oncology, the composition of the gut microbiome is being explored as a predictive biomarker for response to therapies. The presence of certain bacteria, such as Fusobacterium nucleatum, has been shown to influence tumor growth and could potentially be targeted to improve treatment outcomes. mdpi.com In one study, treating mouse xenografts of human colorectal cancer with this compound reduced the load of F. nucleatum and subsequently slowed tumor growth. mdpi.com
In the context of vaginal health, a Lactobacillus-dominated microbiota is considered a biomarker for a healthy state. frontiersin.org The observation that Lactobacillus iners often becomes dominant after this compound treatment for bacterial vaginosis suggests it could be a biomarker for treatment response or a target for subsequent probiotic therapy to restore a more stable microbial community. frontiersin.org Ultimately, integrating data from pharmacogenomics, microbiome analysis, and host biomarkers could lead to the development of algorithms that predict the optimal this compound strategy for each patient. rjor.rocuestionesdefisioterapia.com
Q & A
Q. How should researchers design a dissolution study for metronidazole formulations to account for dose-dependent variability?
Dissolution studies must consider both the drug dose and USP apparatus selection. For example, this compound's dissolution profiles vary significantly between reference and generic formulations, even under identical conditions. Researchers should use model-dependent methods (e.g., fitting data to zero-order, first-order, or Higuchi models) to statistically compare parameters like dissolution efficiency . Dose adjustments should align with biopharmaceutic classification guidelines, as high solubility does not always guarantee predictable dissolution behavior .
Q. What analytical methods are recommended for validating this compound purity in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the gold standard. Key steps include:
-
Preparing standard and assay solutions with precise concentrations (e.g., 30 µL injections).
-
Using a C18 column and mobile phase (e.g., methanol:water 70:30).
-
Calculating purity via peak response ratios (rU/rS) with the formula:
where and are standard and sample concentrations, respectively .
Q. What methodological considerations are critical for studying this compound's mechanism of action in anaerobic bacteria?
Focus on redox activation:
- Use anaerobic culture conditions to simulate the drug’s selective uptake by bacteria.
- Measure nitroreductase activity to confirm intracellular activation of this compound’s nitro group.
- Pair with biochemical assays (e.g., electron transport chain inhibition) to validate cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound dissolution data across studies?
Contradictions often arise from differences in apparatus (USP I vs. IV) or formulation excipients. To address this:
- Conduct a meta-analysis comparing dissolution conditions (pH, agitation speed) and their impact on release profiles.
- Use similarity factors (e.g., ) to statistically validate equivalence between datasets .
- Report raw data transparency to avoid unintentional bias, per ethical guidelines for data integrity .
Q. What are the challenges in establishing bioequivalence for generic this compound formulations?
Key challenges include:
- Physicochemical characterization : Ensure identical polymorphic forms and impurity profiles (e.g., 2-methyl-4-nitroimidazole ≤ 0.2% per EP standards) .
- Regulatory alignment : Adhere to FDA-specific product guidelines (e.g., PSG 019737 for topical gels) for in vitro-in vivo correlations (IVIVC) .
- Dissolution criteria : Use flow-through cells (USP IV) to mimic gastrointestinal hydrodynamics for oral formulations .
Q. How should systematic reviews on this compound’s clinical efficacy be structured to minimize bias?
Follow a three-phase process:
- Phase 1 : Dual independent screening of studies by title/abstract to exclude non-relevant articles.
- Phase 2 : Extract data on study type, this compound concentration, and outcomes (e.g., wound odor reduction).
- Phase 3 : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize high-quality evidence .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacokinetics?
- Use nonlinear mixed-effects modeling (NONMEM) to account for inter-patient variability.
- Validate models with Akaike Information Criterion (AIC) or Bayesian methods.
- Ensure numerical precision aligns with instrumentation limits (e.g., report means to ±0.1 µg/mL) .
Q. How do researchers assess this compound compatibility in multi-drug regimens?
- Conduct physical compatibility tests : Mix this compound with other drugs (e.g., amikacin, heparin) under standardized conditions (25°C, 0.9% NaCl).
- Monitor for precipitation or pH shifts within 24 hours.
- Note: Compatibility ≠ chemical stability; further stability studies (e.g., HPLC) are required for IV combinations .
Methodological Notes
- Data Reporting : Avoid rounding numerical data beyond the precision of instruments (e.g., report HPLC results to three significant figures) .
- Ethical Compliance : Disclose conflicts of interest and obtain permissions for reused tables/figures .
- Systematic Reviews : Include cross-tabulated databases and moderator guides to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
